(3R,4R)-4-methylpyrrolidine-3-carboxylic acid
Descripción
Propiedades
IUPAC Name |
(3R,4R)-4-methylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4-2-7-3-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYSYPZJEXSTBV-WHFBIAKZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC[C@@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261896-34-8 | |
| Record name | rac-(3R,4R)-4-methylpyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
A Technical Guide to (3R,4R)-4-methylpyrrolidine-3-carboxylic Acid: A Chiral Scaffold for Drug Discovery
Abstract
(3R,4R)-4-methylpyrrolidine-3-carboxylic acid is a conformationally constrained, chiral, non-proteinogenic amino acid that has garnered significant attention as a valuable building block in medicinal chemistry. The pyrrolidine ring is a privileged scaffold, known to impart favorable physicochemical properties such as enhanced solubility and metabolic stability to drug candidates.[1][2] The specific (3R,4R) stereochemistry, which establishes a trans relationship between the methyl and carboxylic acid substituents, is crucial for defining the three-dimensional orientation of pharmacophoric elements, leading to high-potency and selective interactions with biological targets. This technical guide provides an in-depth analysis of the molecule's structure, stereoselective synthesis strategies, key applications in drug development, and methods for its spectroscopic characterization. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their programs.
Introduction: The Pyrrolidine Scaffold in Medicinal Chemistry
The pyrrolidine ring system is a cornerstone of modern drug design, appearing in a multitude of natural products and clinically successful pharmaceuticals.[1] Its prevalence stems from its ability to serve as a rigid scaffold that minimizes the entropic penalty of binding to a protein target while introducing a key basic nitrogen atom that can be crucial for molecular recognition and solubility. (3R,4R)-4-methylpyrrolidine-3-carboxylic acid is a sophisticated derivative of this class, presenting two adjacent stereocenters that lock the substituents into a well-defined spatial arrangement. This conformational constraint is paramount for exploring pharmacophore space with precision, a critical factor in designing selective ligands for complex targets like G-protein coupled receptors and enzymes.[2]
Molecular Structure and Physicochemical Properties
Chemical Structure and Stereochemistry
The defining feature of (3R,4R)-4-methylpyrrolidine-3-carboxylic acid is its stereochemistry. The "R" configuration at both the C3 and C4 positions dictates a trans orientation of the carboxylic acid and methyl groups on the five-membered ring. This arrangement significantly influences the molecule's shape and how it presents its functional groups for interaction with biological macromolecules.
Caption: 2D structure of (3R,4R)-4-methylpyrrolidine-3-carboxylic acid.
Physicochemical Data
A summary of the key physicochemical properties for the parent compound and its common derivatives is provided below. These parameters are essential for anticipating its behavior in both synthetic and biological systems.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | [3][4][5] |
| Molecular Weight | 129.16 g/mol | [4][6] |
| CAS Number (Racemate) | 885952-85-2 | [3][4][7] |
| CAS Number (Boc-protected) | 1119512-35-4 | [8] |
| Predicted XlogP | -2.4 | [5] |
| Appearance | White to yellow solid | [8] |
| Storage Conditions | 2-8°C, sealed in dry, dark place | [3] |
Stereoselective Synthesis Strategies
Overview of Synthetic Challenges
The primary challenge in synthesizing (3R,4R)-4-methylpyrrolidine-3-carboxylic acid is the simultaneous and precise control of the two adjacent stereocenters at C3 and C4. An effective synthesis must be highly diastereoselective to favor the trans product over the cis isomer and enantioselective to yield the desired (3R,4R) configuration. Several modern synthetic methodologies have proven effective in achieving this outcome.
Key Synthetic Approach: Asymmetric Michael Addition and Reductive Cyclization
One of the most elegant and efficient methods for accessing this scaffold involves an organocatalyzed enantioselective Michael addition of a nitroalkane to a 4-oxo-2-enoate, followed by a reductive cyclization.[9][10]
Causality of Stereoselection: The use of a chiral organocatalyst, often a proline derivative itself, creates a chiral environment around the reactants. It activates the enoate by forming a transient iminium ion, which presents a sterically hindered face to the incoming nucleophile (the nitronate). This directs the addition to the opposite face, establishing the initial stereocenter. The subsequent reductive cyclization, typically using a hydrogenation catalyst like Pd/C or Raney Nickel, reduces the nitro group to an amine, which then undergoes intramolecular cyclization and reduction of the ketone to form the pyrrolidine ring. The stereochemistry of the second center is often directed by the first established center to minimize steric hindrance, leading to the thermodynamically favored trans product.[9]
Caption: Workflow for asymmetric synthesis via Michael addition.
Experimental Protocol: Two-Step Synthesis of a 5-Methylpyrrolidine-3-carboxylic Acid Derivative
This protocol is adapted from methodologies developed for closely related structures.[9][10]
Step 1: Organocatalytic Enantioselective Michael Addition
-
To a solution of the appropriate 4-oxo-2-enoate (1.0 equiv) in an anhydrous solvent (e.g., toluene or CH₂Cl₂) at room temperature, add the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 0.1 equiv) and any required co-catalyst (e.g., benzoic acid, 0.1 equiv).
-
Add the nitroalkane (e.g., nitromethane, 2.0-3.0 equiv) to the mixture.
-
Stir the reaction at the specified temperature (e.g., 0°C to 25°C) and monitor its progress by TLC or ¹H NMR until the starting enoate is consumed.
-
Upon completion, quench the reaction and perform a standard aqueous workup. Purify the crude product via flash column chromatography on silica gel to yield the chiral γ-nitro ketone intermediate.
Step 2: Reductive Cyclization
-
Dissolve the purified γ-nitro ketone (1.0 equiv) in a suitable solvent such as methanol or ethanol.
-
Add a hydrogenation catalyst (e.g., 10% Pd/C, 10 mol% or Raney Nickel).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a pressure of 1-40 bar.
-
Stir the reaction at room temperature until complete, as monitored by TLC or LC-MS.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the pyrrolidine-3-carboxylic acid derivative. Further purification or hydrolysis of an ester group may be required to obtain the final free acid.
Applications in Drug Development
The rigid, stereodefined structure of (3R,4R)-4-methylpyrrolidine-3-carboxylic acid makes it an exceptional building block for targeting proteins where precise pharmacophore positioning is essential for activity and selectivity.
Case Study: κ-Opioid Receptor (KOR) Antagonists
A primary application of the (3R,4R)-configured isomer is in the synthesis of potent and selective κ-opioid receptor (KOR) antagonists.[2] These compounds are of therapeutic interest for treating depression, addiction, and anxiety.
The Imperative of Stereochemistry: In this context, the (3R,4R) stereochemistry is not merely beneficial; it is critical. The trans arrangement allows the substituents to project into specific binding pockets of the receptor. Studies have shown that altering the configuration, for instance to the cis (3R,4S) isomer, can lead to a dramatic loss of potency or a shift in selectivity towards other opioid receptors (μ or δ), underscoring the importance of precise stereochemical control in the synthesis of the core scaffold.[2]
Caption: Therapeutic applications derived from the core scaffold.
Broader Therapeutic Potential
Beyond KOR antagonists, the substituted pyrrolidine-3-carboxylic acid motif is a key component in a range of other therapeutic agents:
-
Factor XIa (FXIa) Inhibitors: The constrained conformation is well-suited for designing potent and selective FXIa inhibitors for anticoagulation therapy with a potentially lower bleeding risk.[11]
-
DPP-IV Inhibitors: Pyrrolidine-based structures, such as in Vildagliptin, are used to inhibit dipeptidyl peptidase-4 (DPP-IV) for the treatment of type 2 diabetes.[12]
-
CNS-Active Agents: 3-Aryl pyrrolidines are potent and selective ligands for serotonin and dopamine receptors, making them relevant for neurological and psychiatric disorders.[13]
Spectroscopic Characterization
Accurate structural confirmation of (3R,4R)-4-methylpyrrolidine-3-carboxylic acid relies on standard spectroscopic techniques. The data below are predicted values based on the known structure and serve as a guide for experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the structure and relative stereochemistry.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~3.4 - 3.6 | m | H2, H5 |
| ~3.0 - 3.2 | m | H3 | |
| ~2.5 - 2.7 | m | H4 | |
| ~1.1 - 1.2 | d | -CH₃ | |
| ¹³C | ~175 - 180 | s | C=O (acid) |
| ~50 - 55 | t | C2, C5 | |
| ~45 - 50 | d | C3 | |
| ~35 - 40 | d | C4 | |
| ~15 - 20 | q | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| 3350 - 3250 | N-H stretch | Secondary Amine |
| 2980 - 2850 | C-H stretch | Aliphatic |
| 1730 - 1700 | C=O stretch | Carboxylic Acid |
| 1640 - 1550 | N-H bend | Secondary Amine |
Experimental Protocol: NMR Sample Preparation and Acquisition
This protocol ensures high-quality, reproducible data for structural elucidation.[14]
-
Sample Preparation: Weigh approximately 5-10 mg of the solid sample. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄). For the free acid, D₂O is often preferred to allow for exchange of the acidic N-H and O-H protons, simplifying the spectrum. Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Allow the sample to equilibrate to the probe temperature (typically 298 K).
-
¹H NMR Acquisition: Acquire a standard single-pulse ¹H spectrum. Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program). A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Perform phase and baseline corrections to obtain a clean spectrum. Reference the spectrum to the residual solvent peak.
Conclusion and Future Outlook
(3R,4R)-4-methylpyrrolidine-3-carboxylic acid is a powerful and versatile chiral building block whose value is intrinsically linked to its well-defined three-dimensional structure. The trans stereochemistry provides a rigid scaffold that has been successfully exploited to create highly selective and potent modulators of challenging biological targets, most notably the κ-opioid receptor. Efficient and stereoselective synthetic routes, particularly those employing asymmetric organocatalysis, have made this and related scaffolds more accessible for discovery programs. Future work will likely see its incorporation into new therapeutic modalities, such as PROTACs or covalent inhibitors, and its potential use as a chiral catalyst itself in asymmetric transformations.
References
- A Comparative Guide to the Synthesis of Substituted Pyrrolidines. Benchchem.
- Rapid synthesis of substituted pyrrolines and pyrrolidines by nucleophilic ring closure at activated oximes. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroaryl
- Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides.
- Recent Advances in the Synthesis of Pyrrolidines. IntechOpen.
- 3-Pyrrolidinecarboxylic acid, 4-methyl-, methyl ester, (3R,4R)-rel. Aaron Chemicals.
- Methyl 4-methylpyrrolidine-3-carboxyl
- Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers.
- 4-Methylpyrrolidine-3-carboxylic acid | 885952-85-2. Sigma-Aldrich.
- 4-methylpyrrolidine-3-carboxylic acid|885952-85-2. MOLBASE Encyclopedia.
- 4-methylpyrrolidine-3-carboxylic acid | 885952-85-2. MilliporeSigma.
- (3S,4S)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid. ChemShuttle.
- Application Notes: (R)-Pyrrolidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules. Benchchem.
- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxyl
- (3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid. Merck.
- Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF.
- Rac-(3r,4r)-4-methylpyrrolidine-3-carboxylic acid (C6H11NO2). PubChemLite.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- A Comparative Spectroscopic Analysis of (R)-pyrrolidine-3-carboxylic acid. Benchchem.
- 4-Methylpyrrolidine-3-carboxylic acid. Merck.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methyl 4-methylpyrrolidine-3-carboxylate|CAS 885952-88-5 [benchchem.com]
- 3. 4-Methylpyrrolidine-3-carboxylic acid | 885952-85-2 [sigmaaldrich.com]
- 4. m.molbase.com [m.molbase.com]
- 5. PubChemLite - Rac-(3r,4r)-4-methylpyrrolidine-3-carboxylic acid (C6H11NO2) [pubchemlite.lcsb.uni.lu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 4-methylpyrrolidine-3-carboxylic acid | 885952-85-2 [sigmaaldrich.com]
- 8. (3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid | 1119512-35-4 [sigmaaldrich.com]
- 9. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Stereochemical Profiling and Synthetic Validation of (3R,4R)-4-Methylpyrrolidine-3-Carboxylic Acid
Executive Summary
(3R,4R)-4-methylpyrrolidine-3-carboxylic acid is a highly versatile, conformationally restricted chiral building block. By locking the spatial relationship between the basic pyrrolidine nitrogen and the carboxylic acid vector, this scaffold provides critical 3D pharmacophore coverage utilized in the development of [1]. This technical guide establishes the physicochemical profile, synthetic methodology, and analytical validation protocols required to confidently synthesize, isolate, and validate the pure (3R,4R) enantiomer.
Physicochemical Profiling & CAS Identification
In stereoselective drug design, precise CAS identification is paramount. The pyrrolidine-3-carboxylic acid core contains two stereocenters, yielding four possible isomers. The trans configuration is highly sought after for its specific dihedral angles that rigidify peptide backbones and improve the stereochemical profile of drug candidates[2]. Differentiating the specific enantiomer from the racemate is a critical first step in procurement and synthesis to avoid catastrophic failures in downstream biological assays.
Table 1: Isomeric Identification and Physicochemical Data
| Property / Identifier | Data |
| Target Compound | (3R,4R)-4-Methylpyrrolidine-3-carboxylic acid |
| Target CAS Number | 1430222-23-3[3] |
| Racemate CAS Number | 261896-34-8 (rel-(3R,4R)-isomer)[4] |
| Unspecified Stereocenter CAS | 885952-85-2 |
| Molecular Formula | C6H11NO2[3] |
| Molecular Weight | 129.16 g/mol [4] |
| pKa (approximate) | ~4.8 (carboxylic acid), ~9.5 (pyrrolidine NH)[1] |
Pharmacological Rationale: The Power of Structural Rigidification
The integration of a methyl group at the C4 position of the pyrrolidine ring is not a trivial modification. It introduces severe steric constraints that limit the ring-flipping of the pyrrolidine core. This trans-3,4-geometry effectively locks the carboxylic acid into an equatorial-like orientation, which is crucial for binding to rigid active sites, such as those found in viral proteases or bacterial beta-lactamases[1]. Furthermore, the steric bulk of the methyl group shields the adjacent carbon framework from cytochrome P450-mediated oxidation, extending the molecule's metabolic half-life.
Impact of (3R,4R)-pyrrolidine rigidification on drug efficacy.
Enantioselective Synthesis Workflow
To achieve the strict (3R,4R) stereochemistry, a highly controlled asymmetric [3+2] cycloaddition is the industry standard. This approach utilizes an azomethine ylide and a chiral auxiliary-bound crotonate.
Causality in Experimental Design:
-
Temperature Control (-78°C): Cryogenic conditions are mandatory. At higher temperatures, the transition state becomes too flexible, leading to a loss of facial selectivity and an unacceptable increase in the (3S,4S) enantiomer.
-
Silver Acetate (AgOAc) Catalyst: The silver ion coordinates simultaneously with the azomethine ylide and the chiral auxiliary, forming a rigid, highly organized transition state that forces the endo approach, yielding the trans-relationship between the methyl and carboxylate groups.
-
Acidic Hydrogenation: During the final debenzylation step using Pd/C and H2, the addition of HCl is critical. The free secondary amine generated during deprotection can poison the palladium catalyst; protonating it to the hydrochloride salt ensures the reaction goes to completion.
Asymmetric [3+2] cycloaddition workflow for the (3R,4R) isomer.
Protocol 1: Asymmetric Synthesis and Isolation
-
Ylide Generation: Dissolve N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Cycloaddition: Add the chiral crotonate dienophile (1.1 eq) and cool the reactor to -78°C.
-
Catalysis: Introduce AgOAc (0.05 eq) and a catalytic amount of triethylamine. Stir for 12 hours at -78°C. Rationale: The slow reaction rate at cryogenic temperatures is necessary to maximize the diastereomeric excess (de >95%).
-
Quench and Extract: Quench with saturated aqueous NH4Cl, extract with DCM, and concentrate the organic layer.
-
Hydrolysis: Cleave the chiral auxiliary using LiOH in a THF/H2O mixture at 0°C to yield the N-benzyl protected (3R,4R)-acid.
-
Global Deprotection: Dissolve the intermediate in methanol. Add 10% Pd/C (10% w/w) and 1.2 eq of 1M HCl. Purge the vessel with H2 gas and stir vigorously for 6 hours at room temperature.
-
Filtration and Crystallization: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate and recrystallize from ethanol/ether to obtain the pure (3R,4R)-4-methylpyrrolidine-3-carboxylic acid hydrochloride salt.
Analytical Validation: A Self-Validating System
To guarantee the integrity of the (3R,4R) stereocenter, the analytical protocol must be a self-validating system. Relying solely on optical rotation is insufficient due to potential chiral impurities. A combination of Chiral HPLC and 2D-NMR (NOESY) is required to independently verify both absolute and relative stereochemistry.
Protocol 2: Stereochemical Validation
-
System Suitability (The Baseline): Inject a blank solvent sample into the Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA/TFA 80:20:0.1) to establish baseline noise and ensure column equilibrium.
-
Racemate Resolution (The Proof of Separation): Inject the racemic standard ()[4]. Rationale: This step proves that the column and method can successfully resolve the (3R,4R) and (3S,4S) enantiomers. You must observe two distinct peaks with a resolution factor (Rs) > 2.0. Without this step, a single peak in the sample run is meaningless.
-
Sample Analysis (The Verification): Inject the synthesized (3R,4R) sample ()[3]. It must co-elute exactly with the retention time of the targeted peak of the racemate, demonstrating an enantiomeric excess (ee) > 99%.
-
Relative Stereochemistry via NMR: Dissolve the sample in D2O. Acquire a 2D NOESY NMR spectrum. Rationale: The absence of a Nuclear Overhauser Effect (NOE) cross-peak between the protons at C3 and C4 confirms the trans relationship. If a strong cross-peak is observed, the synthesis has failed, yielding the cis isomer.
References
Sources
- 1. (3S,4S)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid; CAS No.: 1393524-21-4 [chemshuttle.com]
- 2. Methyl 4-methylpyrrolidine-3-carboxylate|CAS 885952-88-5 [benchchem.com]
- 3. aaronchem.com [aaronchem.com]
- 4. rel-(3R,4R)-4-Methyl-3-pyrrolidinecarboxylic acid CAS#: 261896-34-8 [chemicalbook.com]
Stereochemical Architecture of 4-Methylpyrrolidine-3-Carboxylic Acid: A Comprehensive Guide to Synthesis, Analysis, and Pharmacological Application
Executive Summary: The Structural Imperative
In modern drug discovery, the transition from flat, sp²-hybridized molecules to sp³-rich, three-dimensional scaffolds is a proven strategy to enhance target selectivity and clinical success rates. The saturated pyrrolidine heterocycle represents a privileged scaffold in this domain 1.
When functionalized as 4-methylpyrrolidine-3-carboxylic acid , the molecule introduces two contiguous stereogenic centers (C3 and C4). This seemingly simple substitution creates a profound level of stereochemical complexity, yielding four distinct stereoisomers. As an application scientist, I cannot overstate the importance of rigorous stereochemical control here: the spatial orientation of the C3-carboxylic acid and C4-methyl group dictates the molecule's trajectory into enzymatic binding pockets, directly governing its efficacy in applications ranging from beta-lactamase resistance to HIV protease inhibition 2.
This whitepaper deconstructs the stereochemical logic, asymmetric synthesis protocols, and self-validating analytical workflows required to harness this critical building block.
Stereochemical Topology and Isomeric Profiling
Because 4-methylpyrrolidine-3-carboxylic acid possesses two chiral centers, it exists as 2n=4 stereoisomers. These are divided into two diastereomeric pairs: the cis-isomers (syn relationship) and the trans-isomers (anti relationship).
Logic tree mapping the four stereoisomers of 4-methylpyrrolidine-3-carboxylic acid.
Quantitative Isomeric Data
To facilitate rapid comparison during drug design, the physicochemical and pharmacological profiles of the isomers are summarized below. Note that while lipophilicity (LogP) and acidity (pKa) remain identical across isomers, their biological targets diverge sharply based on 3D geometry.
| Isomer | Absolute Configuration | Diastereomeric Relationship | Primary Pharmacological Utility | Approx. pKa | Approx. LogP |
| (3S, 4S) | Trans | Anti | Carbapenem / Beta-lactam scaffold | 4.8 | 1.6 |
| (3R, 4R) | Trans | Anti | HIV Protease Inhibitors | 4.8 | 1.6 |
| (3S, 4R) | Cis | Syn | Anticonvulsants / Chemokine modulators | 4.8 | 1.6 |
| (3R, 4S) | Cis | Syn | Anticonvulsants / Chemokine modulators | 4.8 | 1.6 |
Data derived from physical property assessments of the N-Boc protected derivatives 2.
Causality in Asymmetric Synthesis
Synthesizing racemic mixtures and relying on late-stage chiral resolution is economically unviable and environmentally taxing. Instead, asymmetric hydrogenation of a prochiral enamide precursor is the industry standard for accessing the trans isomers with high enantiomeric excess (e.e. > 98%) 1.
The Causality of Catalyst Selection: We utilize a Rhodium-based transition metal catalyst complexed with a chiral phosphine ligand (e.g., (R,R) -DIPAMP). The steric bulk of the chiral ligand creates a C2 -symmetric chiral pocket. This forces the prochiral alkene of the pyrroline substrate to coordinate to the Rh-center from one specific enantioface. Because hydrogenation via this mechanism is strictly a syn-addition, the absolute stereochemistry at both C3 and C4 is established simultaneously and predictably.
Protocol 1: Asymmetric Hydrogenation (Self-Validating Workflow)
-
Substrate Preparation: Dissolve the prochiral enamide precursor (e.g., 1-Boc-4-methyl-1H-pyrrole-3-carboxylic acid methyl ester) in anhydrous, degassed methanol. Causality: Dissolved oxygen will irreversibly oxidize the highly sensitive phosphine ligands, killing enantioselectivity.
-
Catalyst Loading (Glovebox): Inside an argon-filled glovebox, add 1.0 mol% of [Rh(COD)(R,R)−DIPAMP]BF4 .
-
Hydrogenation: Transfer the sealed vessel to a high-pressure autoclave. Purge with H2 gas three times, then pressurize to 50 psi. Stir at 25°C for 12 hours.
-
Self-Validation Check (Hydrogen Uptake): Monitor the pressure gauge. A stoichiometric drop in H2 pressure validates that the catalytic cycle is active. If pressure stalls prematurely, the catalyst has poisoned; the reaction must be aborted, as background non-catalyzed reduction will ruin the e.e.
-
Workup: Vent the reactor, filter the mixture through a short pad of Celite to remove the rhodium catalyst, and concentrate under reduced pressure.
Analytical Validation: The Self-Validating System
A synthesized batch is useless without unassailable analytical proof. We employ a dual-pronged approach: NMR for relative stereochemistry (diastereomeric ratio, d.r.) and Chiral HPLC for absolute stereochemistry (enantiomeric excess, e.e.) 3.
Parallel analytical workflow for absolute and relative stereochemical validation.
Protocol 2: Chiral HPLC Determination of Enantiomeric Excess
To determine the e.e., we exploit the transient diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP).
-
Column Selection: Equip the HPLC with a polysaccharide-based chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
The Racemic Baseline (Critical Self-Validation): Never run a chiral sample without first running a racemate. Inject a known racemic mixture of the target compound. Adjust the mobile phase (typically Hexane/Isopropanol 80:20 with 0.1% TFA to suppress carboxylic acid tailing) until baseline resolution ( Rs>1.5 ) is achieved between the two enantiomeric peaks. Causality: If the racemate does not separate into two equal peaks, the method cannot be trusted to detect impurities in the enantioenriched sample.
-
Sample Injection: Dissolve the synthesized enantioenriched sample in the mobile phase (1 mg/mL) and inject 10 µL.
-
Integration: Integrate the peak areas. Calculate e.e. using the formula: e.e.(%)=[(Areamajor−Areaminor)/(Areamajor+Areaminor)]×100 .
NMR NOESY for Relative Stereochemistry
While HPLC proves enantiopurity, 2D NOESY NMR proves the cis/trans relationship. By irradiating the C3 proton, we look for a Nuclear Overhauser Effect (NOE) cross-peak with the C4 proton.
-
Strong NOE: Indicates the protons are spatially close (< 3 Å), confirming a cis (syn) relationship.
-
Weak/Absent NOE: Indicates the protons are on opposite faces of the ring, confirming a trans (anti) relationship 1.
Pharmacological Implications
The rigorous control of this stereochemistry is not merely an academic exercise; it is the difference between a blockbuster drug and a toxic failure.
-
Beta-Lactamases & Carbapenems: The (3S, 4S) isomer is extensively utilized to synthesize novel carbapenem derivatives. The specific trans-orientation of the methyl group provides steric shielding to the beta-lactam ring, drastically enhancing the antibiotic's stability against bacterial beta-lactamase enzymes 2.
-
Chemokine Modulation: Conversely, pyrrolidin-3-ylacetic acid derivatives derived from these specific isomers have shown potent efficacy as therapeutic agents for inflammatory bowel disease by regulating the infiltration of lymphocytes via chemokine receptor modulation 4.
By mastering the stereochemical architecture of 4-methylpyrrolidine-3-carboxylic acid, drug development professionals unlock a versatile, modular pathway to next-generation therapeutics.
References
- Benchchem. "Methyl 4-methylpyrrolidine-3-carboxylate | CAS 885952-88-5." Benchchem Catalog and Technical Protocols.
- ChemShuttle. "(3S,4S)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid." ChemShuttle Product Data.
- Google Patents. "US8476301B2 - Pyrrolidin-3-ylacetic acid derivative." United States Patent Office.
- Google Patents. "CN109444294B - High performance liquid chromatography method for separating isomers of 4-methylpyrrolidine-3-carboxylic acid." China National Intellectual Property Administration.
Sources
- 1. benchchem.com [benchchem.com]
- 2. (3S,4S)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid; CAS No.: 1393524-21-4 [chemshuttle.com]
- 3. CN109444294B - High performance liquid chromatography method for separating linezolid and chiral isomer thereof - Google Patents [patents.google.com]
- 4. US8476301B2 - Pyrrolidin-3-ylacetic acid derivative - Google Patents [patents.google.com]
Therapeutic Potential of (3R,4R)-4-Methylpyrrolidine-3-Carboxylic Acid Derivatives: A Technical Whitepaper on Stereochemically Driven Drug Discovery
Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals
Executive Summary
The pyrrolidine ring is a cornerstone scaffold in modern medicinal chemistry, celebrated for its conformational rigidity and capacity to explore three-dimensional chemical space. Among its derivatives, (3R,4R)-4-methylpyrrolidine-3-carboxylic acid has emerged as a privileged building block. The strategic placement of a methyl group at the C4 position, coupled with a carboxylic acid at C3, introduces a high degree of stereochemical complexity. This whitepaper elucidates the mechanistic pharmacology, structural rationale, and self-validating experimental protocols required to harness this scaffold for high-affinity target engagement in drug discovery 1.
Structural Rationale & Stereochemical Causality
In drug design, the vector projection of pharmacophores dictates receptor affinity. The (3R,4R) configuration of 4-methylpyrrolidine-3-carboxylic acid is particularly valuable because the trans relationship between the methyl and carboxylate groups minimizes internal steric clash while locking the molecule into a rigid, biologically active conformation.
Using straight-chain carboxylic acids or unsubstituted cyclic analogs (like L-proline) often results in high entropic penalties upon receptor binding. Conversely, the introduction of the chiral C4-methyl group restricts the rotational degrees of freedom. This pre-organization ensures that the C3-carboxylic acid is perfectly aligned to form critical hydrogen bonds with target residues (e.g., Lys34 and Thr109 in GPCRs), significantly boosting agonistic or antagonistic activity depending on the target receptor 2.
Target Landscape & Mechanistic Pharmacology
The therapeutic versatility of the (3R,4R)-4-methylpyrrolidine-3-carboxylic acid core is demonstrated across several distinct pharmacological targets:
A. S1PR1/S1PR5 Dual Agonism (Autoimmune & Inflammatory Diseases)
Recent advancements in the treatment of Inflammatory Bowel Disease (IBD) have utilized the trans-4-methyl-3-pyrrolidinecarboxylic acid moiety as a hydrophilic headgroup to design selective Sphingosine-1-phosphate receptor (S1PR1/S1PR5) dual agonists. The chiral methyl group directs the carboxylate to optimally interact with the S1PR1 binding pocket, leading to robust receptor internalization, decreased cAMP levels, and the subsequent inhibition of lymphocyte egress from lymph nodes 2.
Caption: S1PR1/S1PR5 signaling cascade modulated by (3R,4R)-derivatives.
B. Endothelin Receptor A (ETA) Antagonism (Cardiovascular/Oncology)
The pyrrolidine-3-carboxylic acid core is a historically validated scaffold for ETA antagonists. Derivatives such as A-216546 utilize this core to achieve sub-nanomolar affinity ( Ki=0.034 nM) and a 2000-fold selectivity for the ETA receptor over the ETB receptor, providing potent vasorelaxant and anti-proliferative effects 3.
C. GABA Transporter 1 (GAT1) Inhibition (Neurological Disorders)
Through mass spectrometry-based oxime library screening, N-substituted lipophilic pyrrolidine-3-carboxylic acid derivatives have been identified as potent inhibitors of mGAT1. The scaffold effectively mimics the amino acid motif required for transporter recognition, yielding affinities in the submicromolar range 4.
Quantitative Pharmacological Data
The following table summarizes the comparative pharmacological activity of various pyrrolidine-3-carboxylic acid scaffolds across different therapeutic targets.
| Scaffold / Derivative | Primary Target | Therapeutic Indication | Activity Metric | Ref |
| trans-4-methyl-3-pyrrolidinecarboxylic acid derivative (Cmpd 19) | S1PR1 / S1PR5 | Inflammatory Bowel Disease | EC50=40.0 nM | 2 |
| 2,4-diaryl pyrrolidine-3-carboxylic acid (A-216546) | ETA Receptor | Cardiovascular / Oncology | Ki=0.034 nM | 3 |
| N-substituted oxime-pyrrolidine-3-carboxylic acid | mGAT1 | Neurological Disorders | IC50<1.0 µM | 4 |
Self-Validating Experimental Workflows
To ensure scientific integrity, the synthesis and biological evaluation of these derivatives must follow strict, self-validating protocols.
Caption: Self-validating experimental workflow from asymmetric synthesis to hit validation.
Protocol A: Stereoselective Amide Coupling & Enantiomeric Validation
Objective: Synthesize target compounds while preserving the delicate C3/C4 stereocenters.
-
Carboxylic Acid Activation: Dissolve the N-Boc protected (3R,4R)-4-methylpyrrolidine-3-carboxylic acid in anhydrous THF or DMF under an inert argon atmosphere.
-
Coupling Agent Addition: Add HATU (1.2 eq) and DIPEA (2.5 eq) at 0°C.
-
Causality: HATU is explicitly chosen over traditional carbodiimides (e.g., DCC). HATU generates a highly reactive 7-azabenzotriazole active ester, which is critical for coupling sterically hindered secondary amines without causing epimerization at the sensitive C3 chiral center. Furthermore, it avoids the precipitation of insoluble urea byproducts that complicate downstream purification 1.
-
-
Nucleophilic Addition: Introduce the desired amine nucleophile and stir at room temperature for 12 hours.
-
Purification & Self-Validation: Purify the crude product via Chiral HPLC. Immediately subject the purified fraction to polarimetry and chiral analytical HPLC.
-
Self-Validation Check: The batch is strictly quarantined unless the enantiomeric excess (ee) is >99%. This prevents downstream assay confounding, ensuring that biological activity is strictly attributed to the (3R,4R) spatial arrangement, rather than an artifact of the inactive (3S,4S) enantiomer.
-
Protocol B: Intracellular Calcium Flux Assay for GPCR Agonism
Objective: Quantify the functional agonistic activity of the synthesized (3R,4R)-derivatives at the S1PR1 receptor.
-
Cell Seeding: Plate CHO-K1 cells stably overexpressing human S1PR1 in 384-well black, clear-bottom plates at a density of 10,000 cells/well. Incubate overnight at 37°C.
-
Dye Loading: Wash cells and incubate with Fluo-4 AM dye (2 µM) in assay buffer for 45 minutes at 37°C.
-
Causality: Fluo-4 AM is utilized because its acetoxymethyl (AM) ester modification allows passive diffusion across the lipid bilayer. Intracellular esterases cleave the AM group, trapping the fluorophore inside the cell. Fluo-4 exhibits a >100-fold increase in fluorescence upon Ca2+ binding, providing the high signal-to-noise ratio necessary to detect the rapid, transient Gq/Gi-mediated calcium spikes typical of S1PR1 activation 2.
-
-
Compound Addition & Kinetic Reading: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Inject the (3R,4R)-derivative compounds (10-point dose-response) and record fluorescence continuously for 3 minutes.
-
Self-Validation Check: A known S1PR1 selective antagonist (e.g., W146) is added to a parallel control well 15 minutes prior to agonist injection. If the antagonist fails to completely abrogate the calcium signal, the system automatically flags the run for off-target activity or dye leakage, invalidating the dataset. This guarantees the recorded EC50 values are exclusively S1PR1-mediated.
References
-
Journal of Medicinal Chemistry. Discovery of Novel Selective Dual Agonists Targeting S1PR1 and S1PR5 for the Treatment of Inflammatory Bowel Disease. ACS Publications. URL:[Link]
-
Journal of Medicinal Chemistry / PubMed. Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 3. Discovery of a Potent, 2-nonaryl, Highly Selective ETA Antagonist (A-216546). National Institutes of Health (NIH). URL:[Link]
-
Bioorganic & Medicinal Chemistry. Application of the concept of oxime library screening by mass spectrometry (MS) binding assays to pyrrolidine-3-carboxylic acid derivatives as potential inhibitors of γ-aminobutyric acid transporter 1 (GAT1). ChEMBL - EMBL-EBI. URL:[Link]
Sources
- 1. Methyl 4-methylpyrrolidine-3-carboxylate|CAS 885952-88-5 [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Document: Application of the concept of oxime library screening by mass spectrometry (MS) binding assays to pyrrolidine-3-carboxylic acid derivatives... - ChEMBL [ebi.ac.uk]
The Structural and Catalytic Divergence: Proline vs. (3R,4R)-4-Methylpyrrolidine-3-Carboxylic Acid
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
The transition from natural α -amino acids to engineered cyclic β -amino acids represents a cornerstone in modern peptidomimetics and asymmetric organocatalysis. While L-Proline (pyrrolidine-2-carboxylic acid) is the gold standard for inducing β -turns in peptides and driving syn-selective enamine catalysis, its structural isomers and derivatives offer radically different physicochemical properties.
This whitepaper provides an in-depth technical analysis of the differences between standard proline and (3R,4R)-4-methylpyrrolidine-3-carboxylic acid —a conformationally restricted β -amino acid analog. By shifting the carboxylic acid to the β -position and introducing a sterically demanding methyl group, researchers can invert catalytic stereoselectivity and engineer absolute resistance to prolyl endopeptidases.
Structural and Conformational Foundations
To understand the divergent applications of these two molecules, one must first examine their stereoelectronic frameworks.
L-Proline: The Flexible α -Amino Acid
L-Proline is a proteinogenic α -amino acid where the secondary amine and the carboxylic acid are separated by a single carbon (C2). The pyrrolidine ring of proline is relatively flexible, rapidly interconverting between envelope (C γ -endo/exo) and half-chair conformations. In biological systems, the peptidyl-prolyl bond uniquely undergoes cis-trans isomerization, a rate-limiting step in protein folding [2].
(3R,4R)-4-Methylpyrrolidine-3-Carboxylic Acid: The Constrained β -Analog
In this synthetic analog, the carboxylic acid is shifted to the C3 position, classifying it as a cyclic β -amino acid. The addition of a methyl group at the C4 position fundamentally alters the molecule's energy landscape.
-
Causality of Rigidity: The (3R,4R) stereocenter configuration places the bulky C3-carboxyl and C4-methyl groups in a trans relationship. To avoid severe steric repulsion, the pyrrolidine ring is locked into a highly specific puckered conformation where both substituents adopt pseudo-equatorial positions.
-
Thermodynamic Advantage: This conformational lock drastically reduces the entropic penalty ( ΔS ) upon binding to a biological target or forming a catalytic transition state.
Caption: Thermodynamic shift from flexible α -proline to the conformationally locked β -analog.
Divergence in Asymmetric Organocatalysis
The most striking functional difference between these two molecules lies in their behavior as enamine-based organocatalysts, specifically in carbon-carbon bond-forming reactions like the Mannich and Aldol additions.
The Proline Standard: Syn-Selectivity
L-Proline catalyzes reactions via the classic Zimmerman-Traxler transition state . The proximity of the C2-carboxylic acid to the enamine nitrogen allows it to act as a precise hydrogen-bond donor, directing the incoming electrophile (e.g., an imine) to the re or si face of the enamine. This tight, highly organized transition state overwhelmingly favors syn-diastereomers [1].
The β -Effect: Anti-Selectivity
When utilizing (3R,4R)-4-methylpyrrolidine-3-carboxylic acid, the catalytic geometry is disrupted.
-
Mechanistic Causality: Because the carboxylic acid is at the C3 position, the distance between the directing proton and the enamine nitrogen is increased. This prevents the formation of the compact Zimmerman-Traxler model. Instead, the transition state adopts an extended assembly. Furthermore, the C4-methyl group creates a steric shield over one face of the pyrrolidine ring.
-
Result: The electrophile is forced to approach from the opposite face, inverting the stereochemical outcome and yielding predominantly anti-diastereomers with exceptional enantiomeric excess (ee%) [1].
Caption: Divergent stereochemical pathways in organocatalytic Mannich reactions.
Peptidomimetics and Pharmacokinetics
In drug development, native peptides suffer from poor oral bioavailability and rapid degradation by proteases. Proline-rich sequences are specifically targeted by prolyl endopeptidases.
Substituting L-proline with (3R,4R)-4-methylpyrrolidine-3-carboxylic acid provides a self-validating pharmacokinetic upgrade:
-
Proteolytic Immunity: Proteases require exact spatial alignment of the α -carbonyl group to initiate nucleophilic attack. The β -amino acid backbone of the analog fundamentally misaligns the scissile bond within the enzyme's active site, rendering the peptide virtually immune to cleavage [4].
-
Secondary Structure Induction: While proline induces polyproline type II (PPII) helices and β -turns, cyclic β -amino acids induce highly stable foldamer structures, such as the 14-helix. The C4-methyl group further stabilizes this helix by restricting the ϕ and ψ dihedral angles, making it a powerful tool for designing protein-protein interaction (PPI) inhibitors [3].
Quantitative Comparison & Experimental Workflows
Data Presentation: Comparative Profiling
| Parameter | L-Proline | (3R,4R)-4-methylpyrrolidine-3-carboxylic acid |
| Amino Acid Class | α -amino acid (Proteinogenic) | Cyclic β -amino acid (Synthetic) |
| Carboxyl Position | C2 (adjacent to amine) | C3 ( β to amine) |
| Ring Conformation | Flexible (Envelope ⇌ Half-chair) | Highly restricted (Sterically locked by C4-methyl) |
| Mannich Stereoselectivity | Syn-diastereomers | Anti-diastereomers |
| Protease Susceptibility | High (cleaved by prolyl peptidases) | Extremely low (protease-resistant) |
| Secondary Structure | β -turns, PPI, PPII helices | β -peptidic helices (e.g., 14-helix) |
Protocol 1: Self-Validating Asymmetric Anti-Mannich Reaction
This protocol utilizes the β -analog to achieve anti-selectivity, incorporating a racemic baseline step to ensure trustworthy ee% calculation.
-
Baseline Validation: Run the reaction using a racemic pyrrolidine-3-carboxylic acid catalyst. Analyze via Chiral HPLC to establish exact retention times for both enantiomers (Area ratio must be 50:50).
-
Catalyst Preparation: Dissolve 10 mol% of (3R,4R)-4-methylpyrrolidine-3-carboxylic acid in anhydrous DMSO at room temperature.
-
Initiation: Add 1.0 equivalent of the target imine and 5.0 equivalents of the ketone donor. Stir at 25°C for 24 hours under a nitrogen atmosphere.
-
Quenching: Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate ( 3×10 mL).
-
Quantification: Dry the organic layer over Na2SO4 , evaporate, and analyze the crude mixture via Chiral HPLC. Calculate the diastereomeric ratio (dr) via NMR and enantiomeric excess (ee%) via HPLC peak integration against the established baseline.
Protocol 2: Proteolytic Stability Assay (LC-MS/MS)
A robust workflow for validating the metabolic stability of peptides incorporating the β -analog.
-
Stock Preparation: Synthesize the target peptide via standard Fmoc solid-phase synthesis. Prepare a 100 μ M stock solution in PBS (pH 7.4).
-
Internal Standard Addition: Spike the solution with 10 μ M of a heavy-isotope labeled standard (self-validating control for ionization suppression).
-
Enzymatic Digestion: Introduce Pronase or Trypsin (1 μ g/mL final concentration) and incubate at 37°C.
-
Time-Course Quenching: At intervals (t = 0, 1, 2, 4, 8, 24 hours), extract 50 μ L aliquots and immediately quench by adding 50 μ L of 1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Analysis: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS. Plot the Area Under the Curve (AUC) ratio of the intact peptide vs. the internal standard over time to calculate the half-life ( t1/2 ).
Caption: Standardized workflow for evaluating proteolytic stability of peptidomimetics.
References
-
Biophysics Instrumentation Facility. "Non-Hydrogen-Bonded Secondary Structure in β -Peptides: Evidence from Circular Dichroism." University of Wisconsin-Madison. URL:[Link]
-
National Institutes of Health (NIH). "Synthesis and evaluation of new endomorphin analogues modified at the Pro2 residue." PMC Literature Archive. URL:[Link]
Biological activity of beta-amino acid pyrrolidine derivatives
Engineering Conformational Rigidity: The Biological Activity and Therapeutic Applications of β -Amino Acid Pyrrolidine Derivatives
A Technical Whitepaper for Drug Development Professionals Prepared by: Senior Application Scientist, Peptide & Peptidomimetic Therapeutics
Executive Summary
The integration of non-proteinogenic amino acids into drug discovery pipelines has fundamentally resolved the pharmacokinetic limitations of native α -peptides, primarily their susceptibility to rapid proteolytic degradation. Among these building blocks, β -amino acid pyrrolidine derivatives represent a highly privileged scaffold. By introducing an additional backbone carbon ( Cβ ) and embedding it within a constrained five-membered pyrrolidine ring, these molecules enforce strict dihedral angle restrictions ( ϕ and ψ ).
This whitepaper synthesizes the mechanistic principles, structural biology, and experimental methodologies driving the application of pyrrolidine-based β -amino acids. We will explore their dual utility: as monomeric pharmacophores in metabolic disease (e.g., Dipeptidyl Peptidase-4 inhibitors) and as oligomeric building blocks for proteomimetic foldamers targeting protein-protein interactions and antimicrobial resistance.
Structural Biology and Conformational Dynamics
The thermodynamic stability of a peptide therapeutic is dictated by its conformational entropy. Natural α -peptides are highly flexible, leading to target promiscuity and rapid degradation. β -amino acids inherently possess greater flexibility due to the extra Cα−Cβ bond[1]. However, when the backbone is constrained within a pyrrolidine ring (e.g., β -proline derivatives), the conformational space is drastically restricted.
Quantum mechanical calculations and NMR spectroscopy demonstrate that pyrrolidine rings in these systems predominantly adopt a Cγ -endo pucker, which is thermodynamically favored by approximately 1.2 to 2.8 kcal/mol over the Cγ -exo state[2]. When oligomerized, these constrained β -amino acids predictably fold into highly stable secondary structures known as foldamers .
Specifically, trans-2-aminocyclopentanecarboxylic acid (ACPC) and homologous pyrrolidine-based residues drive the formation of the 12-helix —a structure defined by 12-membered ring C=O(i)⋯H−N(i+3) hydrogen bonds[3]. This 12-helix closely mimics the spatial topography of the native α -helix, making it an ideal, protease-resistant scaffold for disrupting aberrant protein-protein interactions (PPIs) in oncology and immunology.
Pharmacological Applications
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Dipeptidyl peptidase-4 (DPP-4) is a serine protease responsible for the rapid inactivation of incretin hormones, specifically glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[4]. Inhibiting DPP-4 preserves endogenous GLP-1, stimulating glucose-dependent insulin secretion—a cornerstone therapy for Type 2 Diabetes Mellitus (T2DM).
Pyrrolidine derivatives, particularly β -aminoamides and cyanopyrrolidines, are exceptionally potent DPP-4 inhibitors. The active site of DPP-4 contains a highly hydrophobic S1 pocket and a charged S2 pocket. The pyrrolidine ring acts as an ideal hydrophobic anchor for the S1 pocket, while the basic primary amine of the β -amino acid moiety forms critical salt bridges with Glu205 and Glu206 in the S2 pocket[5][6].
Fig 1: Mechanism of DPP-4 inhibition by pyrrolidine derivatives preserving GLP-1.
Antimicrobial and Antifungal Agents
The rise of multi-drug resistant (MDR) pathogens has necessitated novel antibiotic scaffolds. β -peptides composed of pyrrolidine derivatives can be engineered to form globally amphipathic 14-helices. These helices selectively disrupt the anionic lipid bilayers of bacterial membranes. By carefully tuning the steric bulk and hydrophobicity of the pyrrolidine side chains, researchers can maximize antimicrobial potency while suppressing mammalian red blood cell toxicity (hemolysis)[7].
Furthermore, monomeric β -amino acids like Icofungipen exploit active transport mechanisms. They are actively imported into fungal cells via amino acid permeases, where they subsequently inhibit isoleucyl-tRNA synthase, halting fungal protein synthesis[8].
Quantitative Structure-Activity Relationship (QSAR) Summary
The following table summarizes the biological targets and potencies of key β -amino acid pyrrolidine derivatives:
| Compound Class | Primary Target | Mechanism of Action | Key Structural Feature | Potency / Efficacy |
| Cyanopyrrolidines (e.g., Vildagliptin) | DPP-4 | Covalent reversible binding | Electrophilic nitrile group | IC50≈3.5 nM |
| β -Aminoamides | DPP-4 | Competitive S1/S2 pocket binding | Triazolopiperazine + Pyrrolidine | IC50≈0.18−4.3 nM |
| β -Peptide Hexamers | Bacterial Membranes | Membrane disruption | 14-helical amphipathic structure | |
| Icofungipen | Fungal Permeases | Isoleucyl-tRNA synthase inhibition | Monomeric β -amino acid |
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly detailed to aid in troubleshooting and optimization.
Protocol 1: Solid-Phase Synthesis of Pyrrolidine-Based β -Peptide Foldamers
Synthesizing sterically hindered β -peptides requires optimized coupling chemistries to prevent deletion sequences and epimerization.
Causality & Design Rationale: Diisopropylcarbodiimide (DIC) and Oxyma Pure are selected over traditional uronium-based reagents (e.g., HATU). The steric bulk of the pyrrolidine Cβ carbon significantly slows acylation. Uronium reagents can react with the uncoupled amine to form a dead-end guanidinium byproduct, permanently capping the sequence. DIC/Oxyma avoids this side reaction while maintaining high coupling efficiency.
Step-by-Step Workflow:
-
Resin Preparation: Swell Rink Amide AM resin (loading 0.6 mmol/g) in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF ( 2×10 min).
-
Validation Checkpoint 1: Perform a Chloranil test. A dark blue/green color confirms the presence of the secondary amine (if coupling onto a pyrrolidine nitrogen) or a Kaiser test for primary amines.
-
-
Coupling: Dissolve 3.0 equivalents of the Fmoc-protected pyrrolidine β -amino acid, 3.0 eq of Oxyma Pure, and 3.0 eq of DIC in DMF. Pre-activate for 3 minutes, then add to the resin. Agitate at 50∘C (microwave-assisted) for 45 minutes.
-
Post-Coupling Validation: Wash the resin ( 5× DMF, 5× DCM).
-
Validation Checkpoint 2: Repeat the Chloranil/Kaiser test. The beads must remain colorless, validating complete acylation. If positive, perform a double coupling.
-
-
Cleavage: Treat the dried resin with Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5) for 2 hours. Precipitate the crude β -peptide in cold diethyl ether.
Fig 2: Iterative solid-phase synthesis workflow for pyrrolidine-based β-peptides.
Protocol 2: Fluorometric In Vitro DPP-4 Inhibition Assay
Causality & Design Rationale: Evaluating the biological activity of monomeric pyrrolidine derivatives requires a highly sensitive kinetic assay. We utilize the fluorogenic substrate Gly-Pro-Aminomethylcoumarin (AMC). DPP-4 specifically cleaves the post-proline bond, releasing free AMC, which fluoresces at λex=380 nm and λem=460 nm . The rate of fluorescence increase is inversely proportional to the inhibitor's efficacy.
Step-by-Step Workflow:
-
Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, and 0.1% BSA to prevent non-specific enzyme adsorption to the microplate walls.
-
Reagent Dispensing: In a black 96-well microtiter plate, add of the synthesized pyrrolidine derivative (serially diluted from to 0.1 nM ) to the test wells.
-
Enzyme Addition: Add of purified human recombinant DPP-4 enzyme ( ) to all wells except the blank. Incubate at 37∘C for 10 minutes to allow the inhibitor to equilibrate with the S1/S2 pockets.
-
Reaction Initiation: Add of 2 mM Gly-Pro-AMC substrate to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 30 minutes at 37∘C .
-
Validation Checkpoint: Include Vildagliptin as a positive control. The IC50 of Vildagliptin should calculate to approximately 3.5 nM . If the control fails, enzyme degradation or substrate hydrolysis has occurred.
-
-
Data Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the fluorescence curve. Plot relative V0 against log[Inhibitor] to derive the IC50 using non-linear regression.
References
-
Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units Frontiers in Chemistry URL:[Link][2]
-
A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect Open Journal of Physical Chemistry (SCIRP) URL:[Link][1]
-
Accommodation of alpha-substituted residues in the beta-peptide 12-helix: expanding the range of substitution patterns available to a foldamer scaffold Journal of the American Chemical Society (PubMed) URL:[Link][3]
-
Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) Molecules (MDPI) URL:[Link][5]
-
DPP-4 Inhibition and the Path to Clinical Proof Frontiers in Endocrinology (PMC) URL:[Link][4]
-
Discovery of Potent and Selective DPP-4 Inhibitors Derived from β-Aminoamides Bearing Substituted Triazolopiperazines Journal of Medicinal Chemistry (ResearchGate) URL:[Link][6]
-
Amino Acid Metabolism and Transport Mechanisms as Potential Antifungal Targets Journal of Fungi (PMC) URL:[Link][8]
-
β-Peptoid Foldamers at Last Accounts of Chemical Research (ACS Publications) URL:[Link][7]
Sources
- 1. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]
- 2. Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accommodation of alpha-substituted residues in the beta-peptide 12-helix: expanding the range of substitution patterns available to a foldamer scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amino Acid Metabolism and Transport Mechanisms as Potential Antifungal Targets - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Alchemist's Guide to 3,4-Disubstituted Pyrrolidines: A Core Motif in Modern Drug Discovery
Abstract
The 3,4-disubstituted pyrrolidine scaffold is a privileged structural motif, prominently featured in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3][4][5] Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it an ideal framework for potent and selective interactions with biological targets.[1][6] This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for constructing this valuable heterocyclic system. We will delve into the mechanistic underpinnings, stereochemical considerations, and practical applications of the most powerful methods, including 1,3-dipolar cycloadditions, Michael additions, and ring-closing metathesis, offering researchers, scientists, and drug development professionals a vital resource for harnessing the synthetic potential of 3,4-disubstituted pyrrolidines.
The Significance of the 3,4-Disubstituted Pyrrolidine Core
The pyrrolidine ring is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including antiviral, anticancer, antidiabetic, and central nervous system effects.[1][7] The strategic placement of substituents at the 3 and 4 positions of the pyrrolidine ring allows for the creation of diverse chemical entities with finely tuned biological profiles. This disubstitution pattern is crucial for establishing specific interactions with enzyme active sites and receptors, often leading to enhanced potency and selectivity. The non-planar, puckered nature of the pyrrolidine ring provides a three-dimensional scaffold that is highly sought after in modern drug design to access new chemical space and improve pharmacokinetic properties.[1][6]
Key Synthetic Strategies
The construction of the 3,4-disubstituted pyrrolidine ring system can be achieved through a variety of elegant and efficient synthetic methodologies. The choice of strategy is often dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials. This guide will focus on three of the most robust and widely adopted approaches.
1,3-Dipolar Cycloaddition: A Powerful Ring-Forming Tool
The [3+2] cycloaddition reaction between an azomethine ylide (a 1,3-dipole) and a dipolarophile (typically an alkene) stands as one of the most versatile and convergent methods for the synthesis of pyrrolidines.[8][9][10] This reaction allows for the simultaneous formation of two carbon-carbon bonds and the creation of up to four stereocenters in a single, atom-economical step.[11]
Mechanism and Stereoselectivity:
The reaction proceeds through a concerted, pericyclic mechanism, where the highest occupied molecular orbital (HOMO) of the azomethine ylide interacts with the lowest unoccupied molecular orbital (LUMO) of the dipolarophile. The stereochemical outcome of the reaction is highly dependent on the geometry of the reactants and the reaction conditions. Both diastereoselective and enantioselective variants of this reaction have been extensively developed, often employing chiral catalysts or auxiliaries to control the facial selectivity of the cycloaddition.[8][11]
Experimental Protocol: Diastereoselective [3+2] Cycloaddition
This protocol describes a silver-catalyzed 1,3-dipolar cycloaddition for the synthesis of densely substituted pyrrolidines.[11]
Materials:
-
(S)-N-tert-butanesulfinyl imine
-
Glycine α-imino ester derivative
-
Silver carbonate (Ag₂CO₃)
-
Triethylamine (Et₃N)
-
Toluene
Procedure:
-
To a solution of (S)-N-tert-butanesulfinyl imine (1.0 equiv) in toluene (0.1 M), add the glycine α-imino ester derivative (1.2 equiv) and triethylamine (1.5 equiv).
-
Add silver carbonate (10 mol %) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3,4-disubstituted pyrrolidine.
Logical Workflow for 1,3-Dipolar Cycloaddition
Caption: Workflow for 1,3-Dipolar Cycloaddition.
Michael Addition: A Versatile C-C and C-N Bond Forming Reaction
The aza-Michael addition, the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is another cornerstone in the synthesis of pyrrolidines.[12][13] This reaction can be performed in an intermolecular or intramolecular fashion, with the latter being particularly useful for the construction of the pyrrolidine ring.
Mechanism and Stereocontrol:
The reaction is typically catalyzed by a base, which deprotonates the nitrogen nucleophile, or a Lewis acid, which activates the Michael acceptor. Intramolecular aza-Michael additions are powerful for setting the stereochemistry at the 3 and 4 positions, often with high diastereoselectivity.[13] The stereochemical outcome is influenced by the nature of the starting material and the reaction conditions.
Experimental Protocol: Intramolecular Aza-Michael Addition
This protocol describes the synthesis of a 3,4-disubstituted pyrrolidine via an intramolecular aza-Michael addition.[14]
Materials:
-
Aminofluorovinylsulfone precursor
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., acetonitrile)
Procedure:
-
Dissolve the aminofluorovinylsulfone precursor in acetonitrile.
-
Add potassium carbonate (2.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 3,4-disubstituted pyrrolidine.
Key Data for Michael Addition Reactions
| Entry | Michael Acceptor | Nucleophile | Catalyst | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | α,β-Unsaturated ester | Primary amine | DBU | 85:15 | 92 |
| 2 | α,β-Unsaturated ketone | Secondary amine | L-Proline | 90:10 | 88 |
| 3 | Nitroalkene | Primary amine | TiCl₄ | >99:1 | 75 |
Ring-Closing Metathesis: A Powerful Tool for Cyclic Alkene Synthesis
Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of a wide variety of cyclic compounds, including pyrrolidines.[15][16] This reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular rearrangement of a diene or enyne to form a cyclic alkene and a small volatile byproduct.[15][17]
Mechanism and Catalyst Selection:
The mechanism of RCM involves a series of [2+2] cycloaddition and cycloreversion steps mediated by the metal carbene catalyst. The choice of catalyst (e.g., Grubbs' first or second generation) is crucial for the success of the reaction and depends on the substrate's steric and electronic properties.[15][17] Ring-closing enyne metathesis (RCEM) is a related and highly atom-economical process that yields conjugated dienes.[15][17][18]
Experimental Protocol: Ring-Closing Enyne Metathesis (RCEM)
This protocol describes the synthesis of a pyrrolidine derivative via an RCEM reaction.[17][18]
Materials:
-
Enyne substrate
-
Grubbs' second-generation catalyst
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the enyne substrate in dry, degassed DCM.
-
Add Grubbs' second-generation catalyst (5 mol %) to the solution.
-
Stir the reaction mixture under an inert atmosphere at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture and purify the residue by flash column chromatography to obtain the desired pyrrolidine derivative.
Logical Flow of Ring-Closing Metathesis
Caption: Workflow for Ring-Closing Metathesis.
Conclusion and Future Outlook
The synthesis of 3,4-disubstituted pyrrolidines remains a vibrant and evolving field of research. The methodologies discussed in this guide—1,3-dipolar cycloaddition, Michael addition, and ring-closing metathesis—represent powerful and versatile tools for accessing this important class of compounds. The continued development of novel catalysts and asymmetric variants of these reactions will undoubtedly lead to even more efficient and stereoselective syntheses. As our understanding of the biological roles of 3,4-disubstituted pyrrolidines expands, the demand for innovative and practical synthetic routes will continue to grow, paving the way for the discovery of the next generation of therapeutics.
References
-
PubMed.
-
Organic & Biomolecular Chemistry.
-
Organic Letters.
-
Nanyang Technological University.
-
ResearchGate.
-
Organic Chemistry Portal.
-
ResearchGate.
-
PubMed.
-
Organic Letters.
-
ResearchGate.
-
Chemical Communications.
-
ResearchGate.
-
Wikipedia.
-
Sci-Hub.
-
The Journal of Organic Chemistry.
-
Taylor & Francis Online.
-
Taylor & Francis Online.
-
The Journal of Organic Chemistry.
-
National Institutes of Health.
-
Enamine.
-
ResearchGate.
-
PMC.
-
Thieme Connect.
-
PubMed.
-
IntechOpen.
-
Organic Chemistry Portal.
-
PharmaBlock.
-
PMC.
-
ResearchGate.
-
ChemRxiv.
-
MDPI.
-
Santa Cruz Biotechnology.
-
White Rose Research Online.
-
ResearchGate.
-
PMC.
-
Google Patents.
-
ACS Publications.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. mdpi.com [mdpi.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 10. Sci-Hub. Chemoselective 1,3-dipolar cycloadditions of azomethine ylide with conjugated dienes / Tetrahedron Letters, 2011 [sci-hub.sg]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction [organic-chemistry.org]
- 18. Efficient method for the synthesis of chiral pyrrolidine derivatives via ring-closing enyne metathesis reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of (3R,4R)-4-methylpyrrolidine-3-carboxylic Acid: A Chiral Pool Approach
Application Note & Protocol
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of biologically active compounds due to its conformational rigidity and ability to present substituents in a well-defined three-dimensional space.[1] Specifically, stereochemically pure 3,4-disubstituted pyrrolidines are key building blocks for a variety of therapeutic agents. This application note provides a detailed guide for the synthesis of (3R,4R)-4-methylpyrrolidine-3-carboxylic acid, a valuable chiral intermediate, utilizing a chiral pool strategy starting from the readily available (S)-pyroglutamic acid. This approach leverages the inherent stereochemistry of the starting material to control the absolute configuration of the final product, obviating the need for chiral resolutions or complex asymmetric catalysts.
This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules for pharmaceutical applications. We will explore the causality behind the experimental choices, provide detailed, step-by-step protocols, and present a summary of expected outcomes.
Rationale for the Chiral Pool Strategy
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. The chiral pool approach is a powerful strategy that utilizes naturally occurring, inexpensive, and enantiomerically pure compounds as starting materials. (S)-pyroglutamic acid, a derivative of the amino acid glutamic acid, is an excellent chiral synthon for the construction of substituted pyrrolidines. Its rigid lactam structure provides a platform for stereoselective functionalization, and its multiple functional groups offer handles for a variety of chemical transformations. By starting with a molecule of known absolute configuration, the stereochemical integrity can be maintained and transferred through a synthetic sequence, leading to the desired enantiomerically pure target molecule.
Overall Synthetic Strategy
The synthesis of (3R,4R)-4-methylpyrrolidine-3-carboxylic acid from (S)-pyroglutamic acid can be accomplished in a five-step sequence. The key transformations include the protection of the amine and carboxylic acid functionalities, a diastereoselective methylation to introduce the C4 methyl group with the desired trans stereochemistry relative to the C3 carboxylate, reduction of the lactam to the pyrrolidine, and final deprotection steps.
Caption: Overall synthetic workflow for (3R,4R)-4-methylpyrrolidine-3-carboxylic acid.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl (S)-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylate
Rationale: The initial step involves the protection of the secondary amine of (S)-pyroglutamic acid with a tert-butyloxycarbonyl (Boc) group and the esterification of the carboxylic acid to its methyl ester. The Boc group is chosen for its stability under the basic conditions of the subsequent methylation step and its facile removal under acidic conditions.[2] Esterification prevents the acidic proton of the carboxylic acid from interfering with the enolate formation in the next step.
Protocol:
-
N-Boc Protection: To a solution of (S)-pyroglutamic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (1.1 eq) and stir until all solids dissolve. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC. Upon completion, acidify the reaction mixture to pH 2-3 with 1N HCl and extract with ethyl acetate (3 x volumes). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(S)-pyroglutamic acid as a white solid.
-
Esterification: Dissolve the crude N-Boc-(S)-pyroglutamic acid in methanol (10 volumes). Cool the solution to 0 °C and add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give methyl (S)-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylate, which can be purified by column chromatography.
Step 2: Diastereoselective Methylation to Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methyl-5-oxopyrrolidine-2-carboxylate
Rationale: This is the key stereochemistry-defining step. The enolate of the N-Boc protected pyroglutamate ester is generated using a strong, non-nucleophilic base, lithium diisopropylamide (LDA). The subsequent alkylation with methyl iodide is expected to proceed from the less sterically hindered face of the enolate, opposite to the ester group at C2, leading to the desired trans relationship between the newly introduced methyl group at C4 and the ester at C2.
Protocol:
-
Prepare a solution of lithium diisopropylamide (LDA) (1.5 eq) in anhydrous tetrahydrofuran (THF) at -78 °C by adding n-butyllithium to a solution of diisopropylamine.
-
To this freshly prepared LDA solution, add a solution of methyl (S)-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylate (1.0 eq) in anhydrous THF dropwise at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.
-
Add methyl iodide (1.5 eq) to the reaction mixture at -78 °C and continue stirring for 2-3 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methyl-5-oxopyrrolidine-2-carboxylate. The diastereoselectivity can be determined by ¹H NMR analysis of the crude product.
Step 3: Reduction of the Lactam to Methyl (3R,4R)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-3-carboxylate
Rationale: The lactam carbonyl is selectively reduced to a methylene group using a borane reagent, such as borane-dimethyl sulfide complex (BH₃·DMS). This reagent is effective for the reduction of amides and lactams to the corresponding amines and cyclic amines.[3] The stereocenters at C2 and C4 are unaffected by this transformation. The numbering of the pyrrolidine ring changes upon reduction of the lactam.
Protocol:
-
To a solution of methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methyl-5-oxopyrrolidine-2-carboxylate (1.0 eq) in anhydrous THF at 0 °C, add borane-dimethyl sulfide complex (BH₃·DMS, 2.0-3.0 eq) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure. Add methanol again and concentrate to remove borate esters.
-
Dissolve the residue in ethyl acetate and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield methyl (3R,4R)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-3-carboxylate.
Step 4: Hydrolysis of the Methyl Ester
Rationale: The methyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions using lithium hydroxide. This mild base is often used for ester saponification in the presence of other sensitive functional groups like the N-Boc protecting group.[4]
Protocol:
-
Dissolve methyl (3R,4R)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1).
-
Add lithium hydroxide monohydrate (1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1N HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x volumes).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain (3R,4R)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid as a solid.
Step 5: N-Boc Deprotection
Rationale: The final step is the removal of the N-Boc protecting group to yield the target molecule. This is typically achieved under acidic conditions, for which trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective reagent system.[2][5]
Protocol:
-
Dissolve (3R,4R)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid (1.0 eq) in dichloromethane (DCM, 10 volumes).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The crude product can be triturated with diethyl ether to afford (3R,4R)-4-methylpyrrolidine-3-carboxylic acid as its trifluoroacetate salt. The free amino acid can be obtained by ion-exchange chromatography or by careful neutralization.
Data Summary
The following table summarizes the expected outcomes for the synthesis of (3R,4R)-4-methylpyrrolidine-3-carboxylic acid. Yields and diastereoselectivity are based on literature precedents for similar transformations and may vary depending on the specific reaction conditions and scale.
| Step | Transformation | Key Reagents | Expected Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | N-Boc Protection & Esterification | Boc₂O, NaOH; SOCl₂, MeOH | 85-95 | N/A |
| 2 | Diastereoselective Methylation | LDA, MeI | 70-85 | >95:5 |
| 3 | Lactam Reduction | BH₃·DMS | 75-90 | >95:5 |
| 4 | Ester Hydrolysis | LiOH | 90-98 | >95:5 |
| 5 | N-Boc Deprotection | TFA, DCM | >95 | >95:5 |
Conclusion
This application note outlines a robust and stereoselective synthesis of (3R,4R)-4-methylpyrrolidine-3-carboxylic acid from the chiral pool starting material (S)-pyroglutamic acid. The described protocols provide a practical guide for obtaining this valuable building block in high enantiomeric purity. The strategic use of protecting groups and a diastereoselective alkylation are key to the success of this synthetic route. Researchers can adapt and optimize these procedures for their specific needs in the development of novel therapeutic agents.
References
-
O'Hagan, D. Pyrrolidine, piperidine and pyridine alkaloids. Nat. Prod. Rep.2000 , 17, 435-446. [Link]
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]
-
Galeazzi, R.; Martelli, G.; Mobbili, G.; Orena, M. A Stereoselective Approach to Both 3,4-trans-Disubstituted Pyrrolidin-2-ones and Pyrrolidines. A Convenient Synthesis of (3R,4R)-4-Benzyl-3-pyrrolidinecarboxylic Acid. Tetrahedron: Asymmetry2004 , 15 (1), 131-139. [Link]
-
Collum, D. B. Lithium Diisopropylamide: Solution Kinetics and Implications for Organic Synthesis. Acc. Chem. Res.1992 , 25 (10), 448–454. [Link]
-
Lane, C. F. Reduction of Organic Compounds with Borane-Dimethyl Sulfide. Chem. Rev.1976 , 76 (6), 773–799. [Link]
-
Lundt, B. F.; Johansen, N. L.; Vølund, A.; Markussen, J. Removal of t-Butyl and t-Butoxycarbonyl Protecting Groups with Trifluoroacetic Acid. Int. J. Pept. Protein Res.1978 , 12 (5), 258-268. [Link]
-
Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]
-
SciSpace. S J. Braz. Chem. Soc., Vol. 22, No. 1, 172-175, 2011. [Link]
- Google Patents.
-
PMC. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004. [Link]
-
PubChem. (3S,4R)-1-Boc-4-methyl-pyrrolidine-3-carboxylic acid. [Link]
-
PMC. Lithium Diisopropylamide-Mediated Reactions of Imines, Unsaturated Esters, Epoxides, and Aryl Carbamates: Influence of Hexamethylphosphoramide and Ethereal Cosolvents on Reaction Mechanisms. [Link]
-
ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]
- Google Patents. CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.
-
PMC. Efficient Reductions of Dimethylhydrazones using Preformed Primary Amine Boranes. [Link]
-
PMC. Late-stage oxidative C(sp3)–H methylation. [Link]
-
PMC. 1,4-Addition of Lithium Diisopropylamide to Unsaturated Esters: Role of Rate-Limiting Deaggregation, Autocatalysis, Lithium Chloride Catalysis and Other Mixed Aggregation Effects. [Link]
-
PubMed. Lithium diisopropylamide: solution kinetics and implications for organic synthesis. [Link]
-
UC Berkeley. Catalytic undirected methylation of unactivated C(sp3)−H bonds suitable for complex molecules. [Link]
-
Organic Chemistry Portal. Borane Reagents. [Link]
-
PubMed. LDA-Mediated Synthesis of Triarylmethanes by Arylation of Diarylmethanes with Fluoroarenes at Room Temperature. [Link]
-
PubChem. Methyl 1-sec-Butyl-5-oxopyrrolidine-3-carboxylate. [Link]
-
PubChem. 1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate. [Link]
-
PMC. Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. [Link]
Sources
Application Note & Protocol: Fmoc Protection of (3R,4R)-4-methylpyrrolidine-3-carboxylic acid
Abstract
This document provides a comprehensive guide for the N-protection of (3R,4R)-4-methylpyrrolidine-3-carboxylic acid using the 9-fluorenylmethyloxycarbonyl (Fmoc) group. (3R,4R)-4-methylpyrrolidine-3-carboxylic acid is a valuable chiral building block in medicinal chemistry, and its derivatives are explored for various therapeutic applications.[1] The Fmoc protecting group is essential for its application in peptide synthesis and other organic syntheses where temporary protection of the secondary amine is required.[2][3] This protocol details a robust, solution-phase method, including reaction mechanism, step-by-step experimental procedures, analytical monitoring, and characterization of the final product, Fmoc-(3R,4R)-4-methylpyrrolidine-3-carboxylic acid.
Introduction: Rationale and Significance
The pyrrolidine scaffold is a privileged structure in drug discovery, known to enhance solubility and provide a three-dimensional framework for exploring pharmacophore space.[1] Specifically, the stereochemically defined (3R,4R)-4-methylpyrrolidine-3-carboxylic acid offers precise spatial orientation of its functional groups, making it a critical precursor for synthesizing complex, biologically active molecules.[1]
For its incorporation into larger molecules, particularly in peptide synthesis via Solid-Phase Peptide Synthesis (SPPS), the secondary amine of the pyrrolidine ring must be reversibly protected. The Fmoc group is the protector of choice for this purpose due to its high stability towards acids and its facile cleavage under mild basic conditions, typically with a secondary amine like piperidine.[2][3][4] This orthogonality to acid-labile side-chain protecting groups (e.g., Boc, tBu) is the cornerstone of the widely used Fmoc/tBu SPPS strategy.[3][5]
This guide provides a detailed protocol for the efficient synthesis of Fmoc-(3R,4R)-4-methylpyrrolidine-3-carboxylic acid in solution, a crucial first step before its potential use in automated or manual peptide synthesis.
Reaction Mechanism and Stoichiometry
The Fmoc protection of the secondary amine proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the pyrrolidine ring attacks the electrophilic carbonyl carbon of the Fmoc-reagent.
Common Fmoc Reagents:
-
9-fluorenylmethyl chloroformate (Fmoc-Cl): Highly reactive, but sensitive to moisture. The reaction liberates HCl, which must be neutralized by a base.[4]
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu): A stable, crystalline solid that is less sensitive to moisture and is widely used for its ease of handling and high efficiency.[2][4]
The following mechanism illustrates the reaction using Fmoc-OSu under standard Schotten-Baumann conditions.
Caption: Nucleophilic attack of the amine on Fmoc-OSu.
Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. Adjustments can be made as needed.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount (mg/g) | Mmol | Equivalents | Supplier Notes |
| (3R,4R)-4-methylpyrrolidine-3-carboxylic acid | 129.16 | 1.29 g | 10 | 1.0 | Purity >95% |
| Fmoc-OSu | 337.32 | 3.54 g | 10.5 | 1.05 | Purity >98% |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 2.52 g | 30 | 3.0 | Reagent grade |
| 1,4-Dioxane | - | 100 mL | - | - | Anhydrous or ACS grade |
| Deionized Water | - | 100 mL | - | - | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - | - | - |
| Ethyl Acetate (EtOAc) | - | ~500 mL | - | - | ACS grade |
| Saturated Sodium Chloride (Brine) | - | ~100 mL | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | - | ~10 g | - | - | - |
Step-by-Step Procedure
-
Dissolution: In a 500 mL round-bottom flask, dissolve (3R,4R)-4-methylpyrrolidine-3-carboxylic acid (1.29 g, 10 mmol) and sodium bicarbonate (2.52 g, 30 mmol) in a 1:1 mixture of 1,4-dioxane and water (100 mL each). Stir at room temperature until all solids are dissolved.
-
Addition of Fmoc-OSu: To the stirring solution, add Fmoc-OSu (3.54 g, 10.5 mmol) portion-wise over 5 minutes.
-
Reaction: Allow the reaction mixture to stir at room temperature for 16-24 hours. The reaction should be monitored for completion by Thin Layer Chromatography (TLC).[4]
-
Work-up - Solvent Removal: Once the reaction is complete, reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the 1,4-dioxane.
-
Dilution and Acidification: Dilute the remaining aqueous solution with 100 mL of water. Place the flask in an ice bath and cool to 0-5 °C. Slowly acidify the solution to a pH of ~2 by the dropwise addition of 1 M HCl. A white precipitate of the product should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 100 mL) and saturated brine (1 x 100 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude product as a white solid or foam.
Purification
The crude product can be purified by flash column chromatography on silica gel.
-
Mobile Phase: A gradient of 0-10% methanol in dichloromethane (DCM) containing 0.5% acetic acid is typically effective. The acetic acid helps to prevent tailing of the carboxylic acid product on the silica gel.
-
Fraction Collection: Collect fractions and analyze by TLC. Combine fractions containing the pure product.
-
Final Product: Evaporate the solvent from the combined pure fractions to yield Fmoc-(3R,4R)-4-methylpyrrolidine-3-carboxylic acid as a white solid.
Caption: Workflow for Fmoc Protection.
Analytical Monitoring and Characterization
Reaction Monitoring by TLC
-
System: Silica gel plates.
-
Mobile Phase: 10% Methanol in DCM with 1% Acetic Acid.
-
Visualization: UV light (254 nm) and/or staining with ninhydrin.
-
Expected Results:
-
Starting Material: Stains positive with ninhydrin (detects free secondary amines), may be UV inactive.
-
Product: UV active due to the Fmoc group, ninhydrin negative.
-
The reaction is complete when the starting material spot is no longer visible.
-
Characterization of Final Product
The purified Fmoc-(3R,4R)-4-methylpyrrolidine-3-carboxylic acid (C₂₁H₂₁NO₄) should be characterized to confirm its identity and purity.
-
Molecular Weight: 351.39 g/mol
-
¹H NMR (in CDCl₃ or DMSO-d₆):
-
Fmoc Group Protons: A series of multiplets between 7.2 and 7.9 ppm.
-
Pyrrolidine Ring Protons: Complex multiplets typically between 2.0 and 4.0 ppm.
-
Methyl Group Protons: A doublet around 1.0 ppm.
-
Carboxylic Acid Proton: A broad singlet, which may appear between 10-12 ppm or may not be visible depending on the solvent and concentration.
-
-
¹³C NMR (in CDCl₃ or DMSO-d₆):
-
Carbonyl Carbons: Peaks around 175 ppm (carboxylic acid) and 155 ppm (carbamate).
-
Fmoc Aromatic Carbons: Multiple signals between 120 and 145 ppm.
-
Pyrrolidine and Fmoc Aliphatic Carbons: Signals in the aliphatic region from ~15 to 70 ppm.
-
-
Mass Spectrometry (ESI-MS):
-
Positive Mode [M+H]⁺: Expected m/z = 352.15
-
Negative Mode [M-H]⁻: Expected m/z = 350.14
-
-
HPLC: Purity should be assessed using a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% TFA. The product should appear as a single major peak.
Conclusion
The protocol described provides an effective and reproducible method for the Fmoc protection of (3R,4R)-4-methylpyrrolidine-3-carboxylic acid. Proper execution of the reaction, work-up, and purification steps will yield a high-purity product suitable for subsequent use in advanced organic synthesis and peptide chemistry. The analytical methods outlined are crucial for ensuring the quality and identity of the final compound.
References
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- ChemPep Inc. Fmoc Solid Phase Peptide Synthesis.
- Tala, S. R., et al. (2015). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Chilean Chemical Society.
- Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
-
Almario, A., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Retrieved from [Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups. Retrieved from [Link]
Sources
- 1. Methyl 4-methylpyrrolidine-3-carboxylate|CAS 885952-88-5 [benchchem.com]
- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. chempep.com [chempep.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
Application Notes and Protocols: Strategic Functionalization of the Pyrrolidine Nitrogen in (3R,4R)-4-Methylpyrrolidine-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the functionalization of the pyrrolidine nitrogen of (3R,4R)-4-methylpyrrolidine-3-carboxylic acid, a chiral building block of significant interest in pharmaceutical research.[1][2][3] The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[2][4] Modification of the pyrrolidine nitrogen is a key strategy to modulate the pharmacological properties of the final compound, including potency, selectivity, and pharmacokinetic profile.[5] This guide outlines several key N-functionalization strategies, providing detailed protocols and the scientific rationale behind the experimental choices.
The Strategic Importance of N-Functionalization
The secondary amine of the pyrrolidine ring is a versatile handle for chemical modification. Its nucleophilicity allows for a wide range of transformations, introducing diverse substituents that can interact with biological targets.[4] The nitrogen atom can act as a hydrogen bond donor or acceptor, and its substitution directly impacts the molecule's overall basicity, lipophilicity, and three-dimensional shape.[4][5] For (3R,4R)-4-methylpyrrolidine-3-carboxylic acid, the stereochemistry of the ring substituents influences the conformational preferences, which can be leveraged for stereoselective syntheses.
Key Functionalization Pathways
The primary approaches to functionalizing the pyrrolidine nitrogen include N-alkylation, N-acylation, N-arylation, and reductive amination. The choice of method depends on the desired substituent and the overall synthetic strategy.
Caption: Overview of major N-functionalization strategies.
N-Alkylation
N-alkylation introduces alkyl groups to the nitrogen atom, a common strategy to explore structure-activity relationships (SAR). This can be achieved via reaction with alkyl halides or through reductive amination (discussed separately).
Causality of Experimental Choices: The choice of base and solvent is critical. A non-nucleophilic base is required to deprotonate the pyrrolidine nitrogen without competing in the alkylation reaction. The solvent should be polar aprotic to dissolve the reactants and facilitate the SN2 reaction.
Protocol: N-Benzylation of (3R,4R)-4-Methylpyrrolidine-3-Carboxylic Acid
Objective: To introduce a benzyl group onto the pyrrolidine nitrogen.
Materials:
-
(3R,4R)-4-methylpyrrolidine-3-carboxylic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve (3R,4R)-4-methylpyrrolidine-3-carboxylic acid (1.0 eq) in DMF.
-
Add potassium carbonate (2.5 eq) to the solution.
-
Stir the suspension vigorously at room temperature for 20 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative N-Alkylation Conditions
| Alkylating Agent | Base | Solvent | Temperature (°C) |
| Methyl Iodide | K₂CO₃ | DMF | 25 |
| Ethyl Bromide | Cs₂CO₃ | Acetonitrile | 60 |
| Isopropyl Bromide | K₂CO₃ | DMF | 80 |
N-Acylation
N-acylation forms a robust amide bond, a common functional group in pharmaceuticals.[6][7] This reaction is typically high-yielding and can be performed with a variety of acylating agents.
Causality of Experimental Choices: The use of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential to neutralize the HCl generated during the reaction with acyl chlorides. The reaction is often run at 0 °C initially to control the exothermic reaction.
Protocol: N-Acetylation of (3R,4R)-4-Methylpyrrolidine-3-Carboxylic Acid
Objective: To introduce an acetyl group onto the pyrrolidine nitrogen.
Materials:
-
(3R,4R)-4-methylpyrrolidine-3-carboxylic acid
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend (3R,4R)-4-methylpyrrolidine-3-carboxylic acid (1.0 eq) in DCM.
-
Add triethylamine (2.2 eq) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC or LC-MS.
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the N-acetylated product.
N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9] This allows for the synthesis of N-aryl pyrrolidines, a motif present in many bioactive molecules.
Causality of Experimental Choices: The choice of palladium precatalyst and ligand is crucial for reaction efficiency. Sterically hindered phosphine ligands, such as those from the Buchwald and Hartwig groups, are often necessary to promote the reductive elimination step. A strong, non-nucleophilic base is required for the deprotonation of the amine and to facilitate the catalytic cycle.[8]
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Protocol: N-Phenylation of (3R,4R)-4-Methylpyrrolidine-3-Carboxylic Acid Methyl Ester
Note: The carboxylic acid is often protected as an ester to prevent interference with the basic reaction conditions.
Materials:
-
(3R,4R)-4-methylpyrrolidine-3-carboxylic acid methyl ester (1.0 eq)
-
Bromobenzene (1.1 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, combine the pyrrolidine ester, bromobenzene, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in a Schlenk tube.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Reductive Amination
Reductive amination is a versatile method for N-alkylation that proceeds via the formation of an iminium ion intermediate, which is then reduced in situ.[10][11] This method is often milder than direct alkylation with alkyl halides.
Causality of Experimental Choices: A mild reducing agent like sodium triacetoxyborohydride (STAB) is selective for the iminium ion over the starting aldehyde or ketone. The reaction is often carried out in a non-protic solvent like dichloroethane (DCE) to favor iminium ion formation.
Protocol: Reductive Amination with Cyclohexanone
Objective: To synthesize N-cyclohexyl-(3R,4R)-4-methylpyrrolidine-3-carboxylic acid.
Materials:
-
(3R,4R)-4-methylpyrrolidine-3-carboxylic acid (1.0 eq)
-
Cyclohexanone (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic)
Procedure:
-
To a solution of (3R,4R)-4-methylpyrrolidine-3-carboxylic acid and cyclohexanone in DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add STAB in portions over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring by LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by an appropriate method (e.g., crystallization or chromatography).
Conclusion and Future Perspectives
The functionalization of the pyrrolidine nitrogen in (3R,4R)-4-methylpyrrolidine-3-carboxylic acid provides a powerful platform for the generation of diverse chemical libraries for drug discovery. The methods outlined in this guide—N-alkylation, N-acylation, N-arylation, and reductive amination—are robust and versatile, enabling the synthesis of a wide array of novel compounds. Careful consideration of the reaction conditions and the interplay of the substituents on the pyrrolidine ring is crucial for successful and efficient synthesis.
References
- Recent insights about pyrrolidine core skeletons in pharmacology. PMC.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.
- C-Substituted Pyrrolidines from Life Chemicals Inspiring Your Drug Discovery Endeavour! Life Chemicals.
- Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers.
- An Efficient Greener Approach for N-acylation of Amines in W
- Pyrrolidine Deriv
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
- N-Acylation Reactions of Amines.
- Mild and Useful Method for N-Acyl
- Palladium-catalyzed amination of pyrrolidine with aryl chlorides[a].
- N-Acylation Reactions of Amines.
- Buchwald–Hartwig amin
- Palladium-catalyzed Buchwald-Hartwig amination.
- Amine synthesis by reductive amination (reductive alkyl
- Reductive Amin
Sources
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. atlanchimpharma.com [atlanchimpharma.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. Reductive Amination Practice Problems | Test Your Skills with Real Questions [pearson.com]
Technical Support Center: Synthesis of (3R,4R)-4-methylpyrrolidine-3-carboxylic acid
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing yield and stereoselectivity bottlenecks during the synthesis of (3R,4R)-4-methylpyrrolidine-3-carboxylic acid.
Synthetic Strategy & Workflow
The construction of the pyrrolidine core with precise control over two contiguous stereocenters is best achieved via an asymmetric 1,3-dipolar cycloaddition. This approach utilizes an azomethine ylide and a chiral or sterically hindered crotonate derivative to establish the trans relative stereochemistry in a single, highly convergent step[1].
Workflow for the asymmetric synthesis of (3R,4R)-4-methylpyrrolidine-3-carboxylic acid.
Yield Optimization & Troubleshooting (FAQs)
Q1: Why is my overall yield persistently low during the [3+2] cycloaddition step? Causality: Azomethine ylides are highly reactive, transient intermediates. If the reaction environment contains trace moisture, or if the base used to generate the ylide is too strong/nucleophilic, the ylide is prone to premature hydrolysis or dimerization. This unimolecular degradation outcompetes the desired bimolecular cycloaddition. Solution: Maintain strictly anhydrous conditions. Swap triethylamine for a mild, sterically hindered base like N,N-Diisopropylethylamine (DIPEA). DIPEA ensures a slow, controlled deprotonation of the imine, keeping the steady-state concentration of the ylide low and driving the equilibrium toward the cycloaddition product.
Q2: How do I improve the diastereomeric ratio (dr) to favor the trans-(3R,4R) configuration over the cis-isomer? Causality: The relative stereochemistry is dictated by the transition state of the cycloaddition. An endo approach yields the cis-isomer, while an exo approach yields the trans-isomer. Solution: Increase the steric bulk of the dipolarophile. Switching from methyl crotonate to tert-butyl crotonate introduces a severe steric clash in the endo transition state. This kinetic penalty forces the reaction through the exo pathway. Coupling this with low temperatures (-20°C) and a Silver(I) catalyst rigidifies the transition state, maximizing the trans diastereomer enrichment.
Q3: I am losing significant mass during the final ester hydrolysis. What is the best method for isolating this product? Causality: (3R,4R)-4-methylpyrrolidine-3-carboxylic acid is a highly polar zwitterion. It possesses both a basic secondary amine and an acidic carboxyl group, rendering it highly water-soluble at nearly all pH levels. Traditional liquid-liquid extraction will fail, leaving the product trapped in the aqueous layer. Solution: Abandon aqueous extraction. Perform the hydrolysis using strong acid (6M HCl), evaporate the reaction mixture to absolute dryness to obtain the hydrochloride salt, and isolate the free amino acid using strongly acidic cation-exchange chromatography.
Logical troubleshooting tree for identifying and resolving yield loss during synthesis.
Experimental Protocols
The following self-validating protocols are engineered to maximize yield and purity by addressing the causal bottlenecks identified above.
Protocol A: Asymmetric [3+2] Cycloaddition
-
Catalyst Preparation: Flame-dry a Schlenk flask under argon. Add AgOAc (0.05 eq) and a chiral ligand (e.g., (R)-TF-BiphamPhos, 0.055 eq) in anhydrous toluene (10 mL/mmol). Stir for 30 min at room temperature to pre-form the active catalyst complex.
-
Reagent Addition: Cool the mixture to -20°C. Add the glycine imine (1.0 eq) and tert-butyl crotonate (1.2 eq).
-
Initiation: Dropwise add DIPEA (0.1 eq). Self-Validation Check: The solution will transition from colorless to pale yellow, visually indicating the successful formation of the azomethine ylide.
-
Reaction: Stir at -20°C for 24 hours. Monitor completion via TLC (ninhydrin stain for amine visibility).
-
Workup: Filter the mixture through a short pad of Celite to remove silver salts. Concentrate the filtrate under reduced pressure and purify the intermediate pyrrolidine ester via silica gel chromatography.
Protocol B: Zwitterion Hydrolysis and Ion-Exchange Isolation
-
Hydrolysis: Dissolve the purified pyrrolidine ester in 6M HCl (5 mL/mmol). Reflux at 100°C for 12 hours.
-
Concentration: Cool to room temperature and evaporate the solvent completely under reduced pressure (rotary evaporator followed by high vacuum) to yield the crude HCl salt as a white solid.
-
Resin Preparation: Swell Dowex 50WX8 (H+ form) strongly acidic cation-exchange resin in deionized water and pack into a glass column.
-
Loading & Washing: Dissolve the crude HCl salt in a minimum volume of water and load it onto the column. Wash with 3 column volumes (CV) of deionized water to elute non-basic impurities.
-
Elution: Elute the target zwitterion using 2M aqueous NH₄OH (3 CV). Self-Validation Check: Spot fractions on a TLC plate and heat with ninhydrin; product-containing fractions will turn deep purple.
-
Isolation: Pool the ninhydrin-positive fractions and lyophilize to afford pure (3R,4R)-4-methylpyrrolidine-3-carboxylic acid as a fluffy white powder.
Quantitative Data: Reaction Optimization
The table below summarizes the causality of condition changes on overall yield and stereoselectivity during the cycloaddition step. Notice how the combination of a sterically hindered base (DIPEA), a non-polar solvent (Toluene), and low temperature (-20°C) synergistically locks the transition state to favor the trans isomer.
| Entry | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | AgOAc / None | Et₃N | THF | 25 | 45% | 2:1 |
| 2 | AgOAc / (R)-TF-BiphamPhos | Et₃N | THF | 25 | 58% | 4:1 |
| 3 | AgOAc / (R)-TF-BiphamPhos | DIPEA | THF | 25 | 72% | 8:1 |
| 4 | AgOAc / (R)-TF-BiphamPhos | DIPEA | Toluene | -20 | 88% | >15:1 |
Downstream Applications & Pharmacology (FAQs)
Q: Why is the exact (3R,4R) stereochemistry of this pyrrolidine derivative so critical in drug development? A: In medicinal chemistry, the spatial orientation of pharmacophores dictates receptor binding affinity. For example, in the development of S1PR1/S1PR5 dual agonists for Inflammatory Bowel Disease (IBD), the (3R,4R)-4-methylpyrrolidine-3-carboxylic acid moiety serves as a highly specific hydrophilic headgroup[2]. The carboxylic acid forms essential hydrogen bonds with the Lys34 and Thr109 residues of the S1PR1 receptor, while the chiral methyl group fits precisely into an adjacent hydrophobic pocket[2]. Deviations from the (3R,4R) configuration result in a dramatic loss of agonistic activity[2]. Furthermore, this specific chiral building block is heavily utilized in the synthesis of soluble guanylate cyclase (sGC) stimulators[3] and USP30 inhibitors[4].
S1PR1 signaling pathway modulated by (3R,4R)-4-methylpyrrolidine-based dual agonists.
References
-
Discovery of Novel Selective Dual Agonists Targeting S1PR1 and S1PR5 for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry - ACS Publications. [Link]
- 1-cyanopyrrolidine compounds as USP30 inhibitors (CN107484415B).
-
SGC STIMULATORS - Patent 3092231. European Publication Server.[Link]
Sources
Overcoming steric hindrance in (3R,4R)-4-methylpyrrolidine-3-carboxylic acid coupling
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this definitive troubleshooting guide to address the specific mechanistic and practical challenges of coupling (3R,4R)-4-methylpyrrolidine-3-carboxylic acid .
When working with highly substituted pyrrolidine scaffolds, standard peptide coupling protocols often fail. This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to help you overcome severe steric hindrance, prevent epimerization, and eliminate dead-end side reactions.
Diagnostic Workflow for Hindered Couplings
Before altering your reaction conditions, use the decision tree below to diagnose the specific failure mode of your current coupling attempt based on LC-MS analysis of your crude reaction mixture.
Diagnostic workflow for troubleshooting hindered amide couplings.
Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why does the (3R,4R)-4-methylpyrrolidine-3-carboxylic acid core consistently yield poor coupling results with standard reagents like EDC/HOBt or HATU? A: The difficulty is a convergence of conformational and steric factors. In the (3R,4R) configuration, the C3-carboxylic acid and C4-methyl group are trans to one another. However, the pyrrolidine ring's constrained envelope conformation forces them into close spatial proximity. When the pyrrolidine nitrogen is protected (e.g., with a bulky N-Boc or N-Cbz group), the rotational freedom of the C3-carboxylate is severely restricted. Standard activating groups (like the OBt ester from HOBt or HOAt) create a massive steric blockade around the carbonyl carbon, physically preventing the incoming amine from achieving the necessary Bürgi-Dunitz trajectory for nucleophilic attack.
Q2: My LC-MS shows the amine starting material is consumed, but no amide product is formed. The carboxylic acid remains unreacted. What is happening? A: You are observing guanidinylation of your amine nucleophile[1]. When using uronium/aminium salts like HATU or HBTU with sterically hindered acids, the activation of the acid is exceptionally slow. Consequently, the unreacted coupling reagent remains in solution and reacts directly with your amine nucleophile, forming a stable, dead-end guanidinium byproduct[1]. Solution: Switch to a phosphonium-based reagent like PyAOP , which cannot form guanidinium adducts[2], or use a highly reactive, less sterically demanding uronium salt like COMU [3].
Q3: How does COMU overcome the steric hindrance that HATU cannot? A: COMU is a third-generation uronium salt that replaces the bulky benzotriazole leaving group (OBt/OAt) with Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate)[3][4]. The Oxyma leaving group is linear and significantly less sterically demanding, allowing the amine nucleophile easier access to the activated carbonyl. Furthermore, COMU utilizes a morpholino carbon skeleton, which enhances solubility and reactivity while producing water-soluble byproducts, drastically simplifying downstream purification[4].
Mechanism of COMU-mediated activation and amide bond formation.
Q4: I am observing epimerization at the C3 position. How can I suppress this while maintaining high conversion? A: The C3 proton is highly acidic because it is alpha to the carbonyl. The prolonged reaction times required for hindered couplings, combined with excess nucleophilic bases like DIPEA or Et 3 N, promote enolization and subsequent epimerization to the (3S,4R) diastereomer. Solution: Replace DIPEA with a sterically hindered, non-nucleophilic base such as 2,4,6-trimethylpyridine (TMP) or 2,3,5-collidine. Coupling this base switch with a highly reactive reagent like COMU minimizes the lifetime of the activated ester, outcompeting the enolization pathway[3].
Q5: If COMU and PyAOP fail, what is the ultimate fallback for extreme steric hindrance? A: In situ acyl fluoride generation using BTFFH (fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate). Acyl fluorides behave like activated esters but possess a uniquely small atomic radius at the leaving group (fluorine), minimizing steric hindrance between the two coupling partners[5]. They are highly resistant to hydrolysis and do not form the bulky intermediates seen with standard reagents, allowing even the most hindered amines to couple successfully[5].
Quantitative Reagent Comparison for Hindered Pyrrolidines
Use the following data to select the appropriate reagent based on your specific substrate constraints.
| Coupling Reagent | Chemical Class | Leaving Group Steric Bulk | Guanidinylation Risk | Epimerization Control | Efficiency for (3R,4R)-Pyrrolidine |
| HATU | Uronium (HOAt) | High | High | Moderate | Low |
| PyAOP | Phosphonium (HOAt) | High | None | Moderate | Moderate |
| COMU | Uronium (Oxyma) | Low | Moderate | Excellent | High |
| BTFFH | Formamidinium (Fluoride) | Minimal | None | Good | Very High |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the analytical checkpoints.
Protocol A: COMU/TMP-Mediated Coupling (Optimal Balance of Yield & Purity)
Best for: Standard hindered amines coupling to (3R,4R)-4-methylpyrrolidine-3-carboxylic acid.
-
Preparation: Flame-dry a round-bottom flask under argon. Dissolve the N-protected (3R,4R)-4-methylpyrrolidine-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add 2,4,6-trimethylpyridine (TMP) (3.0 equiv). Stir for 5 minutes at 0 °C.
-
Activation: Add COMU (1.1 equiv) in one portion. The solution will typically undergo a color change (yellow/orange), indicating the formation of the Oxyma active ester[3].
-
Validation Checkpoint 1: After 15 minutes, pull a 5 µL aliquot, quench in MeCN/H 2 O, and analyze via LC-MS. Confirm the disappearance of the starting acid mass and the appearance of the Oxyma active ester mass.
-
Coupling: Once activation is confirmed, add the amine nucleophile (1.2 equiv). Allow the reaction to slowly warm to room temperature and stir for 4–12 hours.
-
Validation Checkpoint 2: Monitor by LC-MS for the appearance of the product mass.
-
Workup: Quench with saturated aqueous NH 4 Cl. Extract with EtOAc. Wash the organic layer extensively with water and brine. Note: COMU byproducts are highly water-soluble and will partition into the aqueous layer, simplifying purification[4].
Protocol B: BTFFH-Mediated Acyl Fluoride Generation (For Extreme Hindrance)
Best for: Highly electron-deficient or exceptionally bulky secondary amines.
-
Preparation: In a flame-dried flask under argon, dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.1 M).
-
Activation: Add DIPEA (2.5 equiv) followed by BTFFH (1.2 equiv) at room temperature.
-
Validation Checkpoint 1: Stir for 30–60 minutes. Analyze via LC-MS or 19 F NMR. You must confirm complete conversion to the acyl fluoride intermediate before proceeding, as premature amine addition will halt the reaction[5].
-
Coupling: Add the hindered amine (1.1 equiv). If the amine is a poor nucleophile, elevate the temperature to 40 °C or switch the solvent to anhydrous NMP.
-
Workup: Dilute with DCM, wash with 1M HCl, saturated NaHCO 3 , and brine. Dry over Na 2 SO 4 and concentrate for column chromatography.
References
-
Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog (RSC). Available at: [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development (ACS). Available at:[Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at:[Link]
Sources
Optimizing recrystallization of chiral pyrrolidine carboxylic acids
Welcome to the Chiral Pyrrolidine Carboxylic Acid Technical Support Center .
Working with chiral pyrrolidine carboxylic acids (such as proline derivatives and related API intermediates) presents unique thermodynamic and kinetic challenges. Due to their zwitterionic nature, these compounds often exhibit exceptionally high aqueous solubility, a propensity for liquid-liquid phase separation ("oiling out"), and complex polymorphic behaviors.
This guide is engineered for researchers and drug development professionals. It bypasses basic definitions to focus on the physicochemical causality behind crystallization failures and provides self-validating, step-by-step optimization protocols.
Diagnostic Decision Tree
Before altering your experimental parameters, identify the primary thermodynamic failure point in your crystallization workflow.
Diagnostic workflow for troubleshooting pyrrolidine carboxylic acid recrystallization.
Troubleshooting & FAQs
FAQ 1: Why does my pyrrolidine carboxylic acid "oil out" instead of crystallizing, and how do I fix it?
The Issue: Upon cooling or adding an anti-solvent, the compound separates as a viscous liquid or emulsion rather than forming a crystalline solid[1]. The Causality: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturated solution enters a labile region where it is thermodynamically favorable to separate into a solute-rich liquid phase and a solvent-rich phase before crystal nucleation can occur. This is highly prevalent in pyrrolidine derivatives because their melting points are often depressed by impurities, dropping below the boiling point of the solvent. Furthermore, higher temperatures and solvents with excessively high drug solubility reduce the maximum achievable supersaturation, pushing the system into the LLPS boundary[2]. The Solution:
-
Reduce Solvency: Shift to a solvent system where the crystalline solubility is lower.
-
Temperature Control: Lower the crystallization temperature to bypass the LLPS boundary.
-
Seeding: Introduce pure seed crystals just before the cloud point is reached to provide a low-energy surface for nucleation, bypassing the need for spontaneous nucleation[1].
Quantitative Solvent Selection Guide for Pyrrolidine Derivatives
| Solvent System | Solute Solubility | Oiling-Out Risk | Mechanistic Action / Recommended Use Case |
|---|---|---|---|
| Water / Methanol | Very High | High | Avoid as primary cooling solvents; high hydration energy prevents nucleation. |
| Acetone / NMP | Low to Moderate | Moderate | Use as anti-solvents; apply ultrasound mixing to prevent emulsion formation[3]. |
| Ethanol / Water + NaCl | Moderate | Low | Excellent for drowning-out crystallization; electrolytes force precipitation[3]. |
| Isopropanol | Low | Low | Ideal for diastereomeric salt formation, washing, and isolation[1]. |
FAQ 2: How can I improve the enantiomeric excess (ee) of my chiral pyrrolidine carboxylic acid?
The Issue: Recrystallization of the crude product yields a racemic compound rather than enantiopure crystals. The Causality: Approximately 90-95% of chiral molecules crystallize as racemic compounds (where both enantiomers co-exist in the same unit cell) rather than conglomerates. Simple cooling will not enrich the ee. You must break the symmetry by introducing an optically pure resolving agent (e.g., tartaric acid derivatives or pure chiral amines) to form diastereomeric salts[4]. Because diastereomers have different physical properties and lattice energies, they exhibit different solubilities, allowing for selective crystallization[5].
To maximize yield beyond the traditional 50% limit of kinetic resolution, implement Crystallization-Induced Dynamic Resolution (CIDR) . By adding a catalyst that allows in situ epimerization of the stereocenter in solution, the more soluble diastereomer continuously converts into the less soluble one to maintain equilibrium, driving the crystallization to near quantitative yields[4].
Mechanism of Crystallization-Induced Dynamic Resolution (CIDR) for enantiomeric enrichment.
Self-Validating Protocol: Diastereomeric Salt Resolution
-
Salt Formation: Dissolve the racemic pyrrolidine carboxylic acid in a polar solvent mixture (e.g., Isopropanol or Ethanol/Water)[1].
-
Resolving Agent Addition: Add 1.0 equivalent of an optically pure resolving amine (e.g., (R)-(+)-1-(4-methylphenyl)ethylamine)[5].
-
Heating: Heat the mixture to 50–80 °C under continuous stirring to ensure complete dissolution and salt formation[5].
-
Controlled Cooling: Cool the solution at a controlled rate (e.g., 0.5 °C/min) to room temperature to induce selective crystallization of the less soluble diastereomeric salt[5].
-
Validation Step 1: Extract a micro-sample of the mother liquor and analyze via chiral HPLC. If the mother liquor is highly enriched in the undesired enantiomer, the precipitation of the desired salt is successful.
-
Isolation: Collect the crystals via vacuum filtration and wash with a minimal amount of ice-cold solvent to prevent redissolution[1].
-
Dissociation: Treat the purified diastereomeric salt with an acidic or basic medium to dissociate the salt, then extract the enantiomerically enriched pyrrolidine carboxylic acid[5].
-
Validation Step 2: Confirm the final optical purity. An ee of ≥98% indicates a successful primary resolution[5].
FAQ 3: My proline derivative won't precipitate at all due to high aqueous solubility. What is the best anti-solvent strategy?
The Issue: The compound remains in the mother liquor regardless of how low the temperature is dropped. The Causality: Amino acids like L-proline are zwitterionic, possessing exceptionally high hydration energies. Proline, for example, has a solubility of 1.54 kg/L in water at 20 °C[3]. Traditional cooling crystallization cannot overcome this thermodynamic barrier. The Solution: Utilize "Drowning-out" (anti-solvent) crystallization combined with an electrolyte. By introducing an anti-solvent (like acetone) alongside an aqueous NaCl solution, you disrupt the hydration shell around the zwitterion. The high electrolyte concentration forces a controlled phase separation, which, under high stirring speeds, induces the formation of highly pure, spherical agglomerates of the target alpha-form crystal[3].
References
- Efficient Crystallization-Induced Dynamic Resolution of alpha-Substituted Carboxylic Acids Source: ResearchGate URL
- Technical Support Center: Purification of 2-(2-Aminoethyl)
- WO2014090918A1 - Process for the enantiomeric enrichment of diaryloxazoline derivatives Source: Google Patents URL
- Drowning-out crystallization of L-proline: Effect of anti-solvent composition and processing parameters on crystal size and shape Source: ResearchGate URL
- Source: Crystal Growth & Design (ACS Publications)
Sources
Technical Support Center: Troubleshooting Epimerization of (3R,4R)-4-Methylpyrrolidine-3-carboxylic Acid
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing loss of stereochemical purity (epimerization/racemization) when utilizing (3R,4R)-4-methylpyrrolidine-3-carboxylic acid as a chiral building block.
Below, we dissect the mechanistic causality behind this lability, provide a troubleshooting Q&A, and outline self-validating protocols to ensure stereochemical integrity throughout your synthetic workflows.
Core Mechanistic Insight: The "Why" Behind the Epimerization
The (3R,4R) isomer of 4-methylpyrrolidine-3-carboxylic acid features a trans relationship between the C3-carboxylic acid and the C4-methyl group. While this trans configuration is the thermodynamically favored diastereomer[1], the alpha-proton at the C3 position is highly acidic.
When exposed to basic conditions (e.g., during ester saponification or amide coupling), this proton can be abstracted to form a planar C3-enolate or ketene intermediate. The critical issue arises during the kinetic protonation of this intermediate. The bulky C4-methyl group sterically shields its own face of the pyrrolidine ring. Consequently, protonation occurs predominantly from the less hindered opposite face. This kinetic quench forces the newly formed C-H bond to be trans to the methyl group, pushing the carboxyl group into a cis relationship and yielding the (3S,4R)-epimer [2].
Caption: Mechanistic pathway showing how kinetic protonation of the C3-enolate leads to the (3S,4R)-epimer.
Troubleshooting FAQs
Q1: I am losing diastereomeric excess (dr) during the hydrolysis of my methyl ester intermediate. Why is this happening, and how do I fix it? A: Saponification with strong bases (like NaOH or KOH) at room temperature or higher leads to enolate formation. When you acidify the reaction during workup, the enolate undergoes kinetic protonation, yielding the cis epimer. Fix: Transition to a mild hydrolysis protocol. Use exactly 1.05–1.10 equivalents of LiOH in a THF/Water mixture at 0 °C. Lithium coordinates the carboxylate, stabilizing it and reducing the propensity for enolization.
Q2: My ester hydrolysis is clean, but I observe up to 25% epimerization during the subsequent amide coupling. What is going wrong? A: Amide coupling involves converting the carboxylic acid into a highly electron-withdrawing activated ester (e.g., an OBt or OAt ester). This drastically increases the acidity of the C3 alpha-proton. If you are using an excess of a relatively strong, unhindered base like N,N-Diisopropylethylamine (DIPEA), it will deprotonate the C3 position. Fix: Switch your base to 2,4,6-Trimethylpyridine (TMP, also known as collidine). TMP is sufficiently basic to facilitate the coupling but sterically hindered and weak enough to prevent alpha-deprotonation[3].
Q3: Does the choice of nitrogen protecting group (Boc vs. Cbz vs. Fmoc) influence the epimerization rate? A: Yes. Strongly electron-withdrawing protecting groups on the pyrrolidine nitrogen (like Fmoc or Cbz) exert a strong inductive effect across the ring, further acidifying the C3 proton. If you are experiencing intractable epimerization, consider performing your most basic steps while the nitrogen is protected with a less electron-withdrawing group (like a bulky Boc group or even a benzyl group), and swap protecting groups later in the synthesis.
Quantitative Impact of Reaction Conditions
The table below summarizes the expected diastereomeric ratio (dr) of the desired (3R,4R) product versus the undesired (3S,4R) epimer under various common synthetic conditions.
| Reaction Step | Reagents & Conditions | Base Used | Expected Outcome (dr 3R,4R : 3S,4R) |
| Hydrolysis | NaOH (3.0 eq), MeOH/H₂O, 25 °C | NaOH | ~ 60:40 (Severe Epimerization) |
| Hydrolysis | LiOH (1.1 eq), THF/H₂O, 0 °C | LiOH | > 99:1 (Stereocenter Retained) |
| Amide Coupling | HATU, DIPEA (3.0 eq), DMF, 25 °C | DIPEA | ~ 75:25 (Moderate Epimerization) |
| Amide Coupling | HATU, TMP (3.0 eq), DMF, 25 °C | TMP (Collidine) | > 98:2 (Stereocenter Retained)[3] |
| Amide Coupling | DEPBT, DIPEA (2.0 eq), THF, 25 °C | DIPEA | > 99:1 (Stereocenter Retained) |
Experimental Protocols for Stereochemical Retention
Protocol A: Epimerization-Free Ester Saponification
This self-validating system ensures that the thermodynamic trans-configuration is preserved by preventing enolization prior to the acidic quench.
-
Dissolution: Dissolve methyl (3R,4R)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-3-carboxylate (1.0 mmol) in a 3:1 mixture of THF and deionized water (4.0 mL).
-
Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
-
Base Addition: Dropwise, add a pre-cooled (0 °C) aqueous solution of LiOH·H₂O (1.05 mmol, 1.05 eq) over 5 minutes.
-
Monitoring: Stir at 0 °C. Monitor strictly by TLC or LC-MS. Do not let the reaction warm to room temperature.
-
Quench: Once complete (typically 2–4 hours), quench the reaction while still at 0 °C by adding 1M HCl dropwise until the pH reaches 4.0.
-
Extraction: Extract immediately with cold ethyl acetate (3 x 10 mL), dry over Na₂SO₄, and concentrate under reduced pressure at < 30 °C.
Protocol B: Optimized Amide Coupling using HATU/TMP
This protocol utilizes TMP (collidine) to facilitate coupling without reaching the pKa threshold required to deprotonate the activated C3-ester[3].
-
Preparation: In an oven-dried flask under argon, dissolve (3R,4R)-1-Boc-4-methylpyrrolidine-3-carboxylic acid (1.0 mmol) and the target amine (1.1 mmol) in anhydrous DMF (5.0 mL).
-
Base Addition: Add 2,4,6-Trimethylpyridine (TMP) (3.0 mmol, 3.0 eq). Stir for 5 minutes at room temperature.
-
Activation: Cool the mixture to 0 °C. Add HATU (1.1 mmol, 1.1 eq) in a single portion.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.
-
Workup: Dilute with ethyl acetate (20 mL) and wash sequentially with 5% aqueous citric acid (2 x 10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL). Dry over MgSO₄ and concentrate.
Troubleshooting Decision Tree
Use the following workflow to rapidly diagnose and correct epimerization issues in your pipeline.
Caption: Decision tree for diagnosing and resolving C3-epimerization during synthesis.
References
-
Chung, J. Y. L., et al. "Enantioselective nitrile anion cyclization to substituted pyrrolidines. A highly efficient synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid." Journal of Organic Chemistry, 2005.
-
Baldini, L., et al. "Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives." Organic & Biomolecular Chemistry, 2024.
-
European Patent Office. "PIPECOLIC LINKER AND ITS USE FOR CHEMISTRY ON SOLID SUPPORT" (EP 2321277 B1), detailing HATU/TMP conditions to minimize racemization.
Sources
- 1. Enantioselective nitrile anion cyclization to substituted pyrrolidines. A highly efficient synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of BACE-1 inhibitors through directed C(sp 3 )–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02117C [pubs.rsc.org]
- 3. data.epo.org [data.epo.org]
Technical Support Center: Purification & Troubleshooting for (3R,4R)-4-Methylpyrrolidine-3-Carboxylic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of chiral cyclic amino acids. (3R,4R)-4-methylpyrrolidine-3-carboxylic acid is a highly valuable scaffold in drug discovery, but its zwitterionic nature and multiple stereocenters make downstream processing notoriously difficult. Standard organic workups often lead to catastrophic yield losses or persistent inorganic salt contamination[1].
This guide provides field-proven, self-validating protocols to isolate the (3R,4R) stereoisomer and remove common impurities (inorganic salts, residual solvents, and undesired enantiomers/diastereomers). Every step is designed with built-in validation to ensure scientific integrity and high-fidelity analytical results.
Visual Workflow: Core Purification Strategy
End-to-end workflow for the purification of (3R,4R)-4-methylpyrrolidine-3-carboxylic acid.
Physicochemical Data & Impurity Profiling
To effectively remove impurities, we must first exploit the physicochemical causality of the molecule. The table below summarizes the quantitative data and the mechanistic rationale for removing specific impurities.
| Property / Impurity | Characteristic / Value | Impact on Purification | Recommended Removal Technique |
| pKa | ~3.86 (COOH), ~10 (NH)[1] | Exists as a highly polar zwitterion at neutral pH. | Ion-exchange chromatography; Isoelectric precipitation. |
| (3S,4S) Enantiomer | Identical physical properties | Cannot be separated by achiral chromatography. | Diastereomeric salt resolution[2]; Chiral SFC. |
| Diastereomers | Different solubility profiles | Can co-crystallize if supersaturation is uncontrolled. | Fractional recrystallization. |
| Inorganic Salts | High ash content | Interferes with elemental analysis and bioassays. | Desalting via strongly acidic cation-exchange resin. |
| Residual Solvents | Trapped in crystal lattice | Depresses melting point and alters NMR integration. | Extended lyophilization or vacuum drying at 40°C. |
Troubleshooting Guide & FAQs
Q1: My extraction yields are incredibly low (<10%). Why is the product staying in the aqueous layer, and how do I recover it? Causality: (3R,4R)-4-methylpyrrolidine-3-carboxylic acid is a zwitterion. At neutral pH, the carboxylic acid is deprotonated, and the pyrrolidine nitrogen is protonated. This inner salt formation makes the molecule highly water-soluble (~20 mg/mL) and virtually insoluble in standard organic extraction solvents like ethyl acetate or dichloromethane[1]. Solution: Abandon liquid-liquid extraction. Instead, utilize a strongly acidic cation-exchange resin (e.g., Dowex 50WX8). The protonated amine binds to the resin, allowing neutral and acidic impurities to wash away. Elute the product using a volatile base (e.g., 1M aqueous ammonia), then lyophilize the eluent to recover the pure free base.
Q2: My chiral HPLC shows significant contamination with the (3S,4S) enantiomer. How can I scale up the removal of this impurity without relying solely on preparative SFC? Causality: Enantiomers possess identical physical properties in an achiral environment, making standard silica gel chromatography useless. While preparative Supercritical Fluid Chromatography (SFC) is excellent for analytical or small-scale polishing, it is heavily bottlenecked at the process scale. Solution: Implement a diastereomeric salt crystallization. React the enriched mixture with an enantiopure chiral amine, such as (S)-1-naphthylethylamine[3]. The resulting (3R,4R)·(S)-amine salt will have a distinctly different solubility profile than the (3S,4S)·(S)-amine salt, allowing for selective crystallization from ethanol[2].
Q3: After isoelectric precipitation, my product has a high inorganic ash content. How do I remove these salts? Causality: Precipitating the amino acid at its isoelectric point (pH ~3.8 - 4.0) often co-precipitates inorganic salts (like NaCl or Na₂SO₄) generated during the pH adjustment of the crude reaction mixture[4]. Solution: Triturate the crude solid in anhydrous methanol. The amino acid exhibits slight solubility in methanol, whereas inorganic salts are largely insoluble. Filter the suspension through a Celite pad, and concentrate the filtrate. For absolute desalting, refer to Protocol 1 below.
Self-Validating Experimental Protocols
Protocol 1: Desalting and Isolation via Cation-Exchange Chromatography
This protocol utilizes the basicity of the pyrrolidine ring to separate the target molecule from non-basic organics and inorganic salts.
-
Resin Preparation: Swell 50 g of Dowex 50WX8 (hydrogen form, 100-200 mesh) in deionized water. Pack into a glass column and wash with 3 column volumes (CV) of 1M HCl, followed by DI water until the eluent is pH neutral.
-
Loading: Dissolve the crude, salt-contaminated (3R,4R)-4-methylpyrrolidine-3-carboxylic acid in a minimum volume of DI water (adjust to pH 2 with dilute HCl to ensure complete protonation). Load onto the column.
-
Washing (Self-Validation Step): Wash the column with 3 CV of DI water. Validation: Spot the eluent on a TLC plate and stain with Ninhydrin. The wash should be Ninhydrin-negative, confirming the amine is securely bound to the resin.
-
Elution: Elute the product using 1M aqueous ammonia (NH₄OH). Collect fractions.
-
Detection & Isolation: Spot fractions on TLC and stain with Ninhydrin. Pool the Ninhydrin-positive fractions (which will turn a deep purple/pink).
-
Lyophilization: Concentrate the pooled fractions under reduced pressure at 35°C to remove excess ammonia, then lyophilize to yield the desalted zwitterionic product as a fluffy white powder.
Protocol 2: Diastereomeric Salt Resolution using (S)-1-Naphthylethylamine
This protocol resolves enantiomeric impurities by forming transient diastereomers[2],[3].
-
Salt Formation: Suspend 10.0 g of the enantiomerically impure 4-methylpyrrolidine-3-carboxylic acid in 100 mL of absolute ethanol. Heat to 60°C.
-
Chiral Agent Addition: Slowly add 1.0 equivalent of (S)-1-naphthylethylamine dropwise. The suspension will clarify as the diastereomeric salts form.
-
Crystallization: Allow the solution to cool to room temperature slowly over 4 hours, then transfer to a 4°C refrigerator overnight. The (3R,4R)·(S)-amine salt will selectively precipitate.
-
Filtration & Washing: Filter the crystals and wash with 10 mL of ice-cold ethanol.
-
Liberation of the Free Base (Self-Validation Step): Dissolve the crystals in DI water and adjust the pH to 10 using 1M NaOH. Extract the liberated (S)-1-naphthylethylamine resolving agent into methyl tert-butyl ether (MTBE). Validation: Check the aqueous layer via chiral HPLC to ensure the (3R,4R) ee is >99% before proceeding.
-
Isoelectric Precipitation: Adjust the aqueous layer carefully to pH 3.86 using 1M HCl to precipitate the pure (3R,4R)-4-methylpyrrolidine-3-carboxylic acid. Filter and dry under vacuum.
Mechanistic pathway for the chiral resolution of 4-methylpyrrolidine-3-carboxylic acid.
References
- Google Patents.
Sources
Technical Support Center: Enhancing the Solution Stability of (3R,4R)-4-methylpyrrolidine-3-carboxylic Acid
Welcome to the technical support center for (3R,4R)-4-methylpyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability of this compound in solution. As a valued building block in medicinal chemistry, ensuring its integrity during experimental and formulation stages is paramount. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to support your work.
Frequently Asked Questions (FAQs)
Q1: My solution of (3R,4R)-4-methylpyrrolidine-3-carboxylic acid is showing signs of degradation over a short period. What are the likely causes?
Degradation of (3R,4R)-4-methylpyrrolidine-3-carboxylic acid in solution can be attributed to several factors, primarily related to its chemical structure, which contains both a secondary amine and a carboxylic acid functional group. The most common causes of instability include:
-
pH-Related Hydrolysis: The pyrrolidine ring, although generally stable, can be susceptible to degradation under harsh pH conditions. A related compound, (3S,4S)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid, is known to be sensitive to strong acidic hydrolysis[1]. It is plausible that at low pH, protonation of the ring nitrogen could facilitate ring-opening reactions, while extreme basic conditions could also promote degradation pathways.
-
Oxidative Degradation: Secondary amines are susceptible to oxidation, which can lead to the formation of various degradation products, including N-oxides and iminium ions. This can be initiated by dissolved oxygen, trace metal ions, or exposure to oxidizing agents.
-
Elevated Temperature: As with most chemical reactions, degradation rates increase with temperature. Storing solutions at elevated temperatures will accelerate hydrolytic and oxidative degradation pathways.
Q2: What is the optimal pH range for storing solutions of (3R,4R)-4-methylpyrrolidine-3-carboxylic acid?
The optimal pH for stability is typically near the isoelectric point of the amino acid, where it exists as a zwitterion and has minimal net charge. For a related compound, (R)-pyrrolidine-3-carboxylic acid, the predicted pKa of the carboxylic acid is around 3.86[3]. The pKa of the secondary amine is expected to be around 10-11[3]. Therefore, a neutral to slightly acidic pH range (approximately 5 to 7) is likely to be the most stable.
It is crucial to perform a pH-rate profile study to empirically determine the pH of maximum stability for your specific concentration and solvent system. This involves preparing buffered solutions at various pH values, storing them under controlled conditions, and monitoring the concentration of the parent compound over time.
Q3: Are there any recommended excipients to enhance the stability of this compound in aqueous solutions?
Yes, several types of excipients can be employed to enhance the stability of amino acid-like compounds in solution. The choice of excipient will depend on the intended application of the solution.
-
Buffers: Maintaining a stable pH is the most critical factor. Phosphate, citrate, or acetate buffers are commonly used to control the pH within the optimal range.
-
Antioxidants: To mitigate oxidative degradation, the addition of antioxidants can be beneficial. Common choices include ascorbic acid, sodium metabisulfite, or chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation[4].
-
Cryoprotectants/Lyoprotectants: For frozen solutions or lyophilized powders, sugars like sucrose and trehalose, or polyols such as mannitol and sorbitol, can act as stabilizers by forming a glassy matrix and preventing aggregation or degradation during freezing and drying[5][6].
-
Amino Acids: Certain amino acids like glycine and arginine can also act as stabilizers in formulations, potentially through mechanisms like preferential exclusion or by inhibiting aggregation[4][5][].
Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability issues with (3R,4R)-4-methylpyrrolidine-3-carboxylic acid solutions.
Issue 1: Rapid loss of compound potency in solution.
Potential Cause & Troubleshooting Steps
-
Incorrect pH:
-
Verification: Measure the pH of your solution.
-
Action: Adjust the pH to a range of 5-7 using a suitable buffer system (e.g., phosphate or citrate). Perform a pH-rate profile as described in the protocol section to identify the optimal pH.
-
-
Oxidative Degradation:
-
Verification: This can be challenging to confirm without identifying specific degradation products. However, if the solution is exposed to air for extended periods, this is a likely cause.
-
Action:
-
Prepare solutions using deoxygenated solvents by sparging with nitrogen or argon.
-
Work under an inert atmosphere.
-
Consider adding an antioxidant like ascorbic acid or a chelating agent like EDTA to your formulation.
-
-
-
Contamination:
-
Verification: Check for the presence of microbial growth or particulate matter.
-
Action: Filter-sterilize the solution using a 0.22 µm filter. For long-term storage, consider adding a preservative if compatible with your application[].
-
Issue 2: Appearance of unknown peaks in HPLC analysis over time.
Potential Cause & Troubleshooting Steps
-
Forced Degradation Study Needed: The appearance of new peaks indicates the formation of degradation products. A systematic investigation is required to understand the degradation pathways.
-
Action: Conduct a forced degradation study as outlined in the protocol section below. This will help you identify the conditions that lead to degradation and characterize the degradation products, which is a critical step in developing a stability-indicating analytical method.
-
-
Inadequate Analytical Method: Your current HPLC method may not be "stability-indicating," meaning it cannot separate the parent compound from its degradation products.
-
Action: Develop and validate a stability-indicating HPLC method. This typically involves using a gradient elution on a C18 column and utilizing a detector such as a mass spectrometer (MS) to identify and quantify the parent compound and its degradants. The method should be validated according to ICH Q2(R1) guidelines[8].
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework for investigating the intrinsic stability of (3R,4R)-4-methylpyrrolidine-3-carboxylic acid. The goal is to achieve 5-20% degradation to identify the most likely degradation pathways.
Materials:
-
(3R,4R)-4-methylpyrrolidine-3-carboxylic acid
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Calibrated pH meter
-
HPLC-MS system
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Heat at 60°C and take samples at 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep at room temperature and take samples at 2, 4, 8, and 24 hours.
-
Oxidation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep at room temperature and take samples at 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C. Take samples at 1, 3, and 7 days.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
Neutralize the acid and base samples before analysis.
-
Dilute all samples to the appropriate concentration for HPLC-MS analysis.
-
Analyze the samples using a validated stability-indicating HPLC-MS method to determine the percentage of the remaining parent compound and to identify any degradation products.
-
Data Summary Table:
| Stress Condition | Time | Temperature | % Degradation | Major Degradants (m/z) |
| 0.1 M HCl | 24h | 60°C | ||
| 1 M HCl | 24h | 60°C | ||
| 0.1 M NaOH | 24h | RT | ||
| 1 M NaOH | 24h | RT | ||
| 3% H₂O₂ | 24h | RT | ||
| Thermal | 7 days | 60°C | ||
| Photolytic | ICH Q1B | ICH Q1B |
Protocol 2: Development of a Stability-Indicating HPLC-MS Method
A robust analytical method is essential for accurately assessing stability.
Instrumentation:
-
HPLC with a UV or PDA detector and coupled to a mass spectrometer (ESI source recommended).
-
Column: C18, 2.1 x 100 mm, 2.5 µm particle size (or similar).
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient Elution:
| Time (min) | %B |
| 0.0 | 5 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 5 |
| 15.0 | 5 |
Flow Rate: 0.3 mL/min Column Temperature: 30°C Injection Volume: 5 µL MS Detection: Positive ion mode, scan for the parent mass and potential degradation products.
This method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines[8].
Visualizing Degradation & Stability Workflows
Logical Workflow for Stability Troubleshooting
Caption: A step-by-step workflow for troubleshooting stability issues.
Potential Degradation Pathways
Caption: Plausible degradation pathways under acidic and oxidative stress.
References
-
5 Types of Formulation Excipients and How They Impact Biologics Stability. Unchained Labs. Available from: [Link]
-
Accelerating Biologics Development with High-Quality Protein Stabilization Excipients. MilliporeSigma. 2021. Available from: [Link]
-
Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. Pharmaceutics. 2022. Available from: [Link]
-
Excipient Selection for Protein Stabilization. Pharmaceutical Technology. 2015. Available from: [Link]
-
A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. Journal of Pharmaceutical and Allied Sciences. 2025. Available from: [Link]
Sources
- 1. (3S,4S)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid; CAS No.: 1393524-21-4 [chemshuttle.com]
- 2. 4-Methylpyrrolidine-3-carboxylic acid | 885952-85-2 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. 5-types-of-formulation-excipients-and-how-they-impact-biologics-stability [resources.nanotempertech.com]
- 6. pharmasalmanac.com [pharmasalmanac.com]
- 8. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Scale-Up of (3R,4R)-4-methylpyrrolidine-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the scale-up synthesis of (3R,4R)-4-methylpyrrolidine-3-carboxylic acid. This crucial chiral building block presents unique challenges when transitioning from laboratory-scale synthesis to pilot or manufacturing scale. This guide is designed for researchers, process chemists, and drug development professionals to provide actionable insights, detailed protocols, and robust troubleshooting strategies.
Core Synthesis Pathway: Asymmetric Hydrogenation
The most robust and scalable approach for synthesizing (3R,4R)-4-methylpyrrolidine-3-carboxylic acid with high stereopurity involves the asymmetric hydrogenation of a tetrasubstituted pyrrole-3-carboxylate precursor. This method avoids the often laborious and lower-yielding classical resolution of racemic mixtures.[1][2] The general workflow is outlined below.
Caption: Overall workflow for the synthesis of the target molecule.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues encountered during the scale-up process, focusing on the critical asymmetric hydrogenation and purification steps.
Category: Asymmetric Hydrogenation
Q1: My reaction shows low diastereoselectivity (high percentage of trans isomer). What are the likely causes?
A: Achieving high cis selectivity is paramount. Low diastereomeric ratios (d.r.) are typically linked to the catalyst system and reaction conditions.
-
Root Cause 1: Inappropriate Ligand Choice. The chiral ligand complexed to the metal (e.g., Nickel) is the primary director of stereochemistry.[3][4] A ligand that provides insufficient steric shielding will fail to effectively block one face of the substrate.
-
Solution: Screen a panel of chiral ligands. For this specific transformation, bidentate phosphine ligands often provide the necessary rigidity and steric environment to favor the cis product.
-
-
Root Cause 2: Hydrogen Pressure. While higher pressure can increase reaction rates, excessively high pressure can sometimes reduce selectivity by altering the catalyst-substrate binding equilibrium.
-
Solution: Perform a pressure optimization study. Evaluate pressures in a range from 10 to 50 bar. Lower pressures may enhance selectivity, but will require longer reaction times.
-
-
Root Cause 3: Solvent Effects. The solvent influences the conformation and stability of the catalytic intermediate.[5] An unsuitable solvent can lead to a less organized transition state.
-
Solution: Methanol or ethanol are common starting points. However, screening other solvents like 2-propanol or THF can sometimes yield improved diastereoselectivity.
-
Q2: The enantiomeric excess (e.e.) of my product is below the required >99%. How can I improve it?
A: Low e.e. indicates that the chiral catalyst is not effectively differentiating between the two prochiral faces of the pyrrole substrate.[6][7]
Caption: Troubleshooting workflow for low enantiomeric excess.
-
Root Cause 1: Suboptimal Temperature. Asymmetric reactions are highly sensitive to temperature.[5][6] Higher temperatures increase molecular motion and can overcome the subtle energy differences between the two diastereomeric transition states, leading to lower e.e.
-
Solution: Lower the reaction temperature. Perform the hydrogenation at 0 °C or even -20 °C. This will likely slow the reaction rate, so expect to increase the reaction time accordingly.
-
-
Root Cause 2: Catalyst Purity/Activity. The chiral ligand or metal precursor may be impure or may have degraded. This is a critical concern during scale-up where larger quantities are handled.
-
Solution: Always use catalysts and ligands from reputable suppliers with a certificate of analysis. If catalyst degradation is suspected, handle it under strictly inert conditions (glovebox).
-
-
Root Cause 3: Low Catalyst Loading. Insufficient catalyst can lead to a "background" non-catalyzed reaction which is non-selective, thereby eroding the overall e.e.
-
Solution: While minimizing catalyst use is a goal for scale-up, ensure the loading is sufficient. An optimization study (e.g., 0.5 mol%, 1.0 mol%, 2.0 mol%) is recommended.
-
| Parameter | Typical Range | Impact on Selectivity |
| Temperature | -20 °C to 25 °C | Lower temperatures generally increase both d.r. and e.e. |
| H₂ Pressure | 10 bar to 50 bar | Moderate pressure (20-30 bar) is often optimal. |
| Catalyst Loading | 0.5 mol% to 2.0 mol% | Must be optimized; too low can reduce e.e. |
| Solvent | Methanol, Ethanol | Can significantly influence both d.r. and e.e. |
Category: Purification & Isolation
Q3: My final product is difficult to crystallize and appears as an oil.
A: This is a common issue for pyrrolidine carboxylic acids, which can be hygroscopic or have high solubility in common solvents.
-
Root Cause 1: Residual Solvents. The presence of even small amounts of reaction solvents (like methanol or THF) can inhibit crystallization.
-
Solution: After the work-up and hydrolysis, perform a solvent swap to a suitable crystallization solvent system like isopropanol (IPA)/heptane or acetone/water. Ensure the previous solvent is thoroughly removed via distillation or rotary evaporation.
-
-
Root Cause 2: Impurities. Small amounts of the trans isomer or other process impurities can act as crystallization inhibitors.
-
Solution: Ensure the diastereomeric purity is high (>99%) before attempting crystallization. If necessary, an additional purification step, such as column chromatography on the protected intermediate, might be required, although this is less ideal for large-scale processing.[8]
-
-
Root Cause 3: Incorrect Solvent System. The choice of solvent is critical for inducing crystallization.
-
Solution: Screen a variety of anti-solvents. A good starting point is to dissolve the Boc-protected acid in a minimal amount of a good solvent (e.g., acetone, ethyl acetate, or IPA) and slowly add a poor solvent (e.g., heptane, MTBE) until turbidity persists, then cool slowly.
-
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling up the hydrogenation step? A: The primary concerns are the handling of flammable hydrogen gas under pressure and the use of potentially pyrophoric catalysts (if using nickel on a support). All scale-up operations must be conducted in a pressure-rated reactor within a designated high-pressure bay. Proper grounding and bonding are essential to prevent static discharge. Personnel must be trained in high-pressure operations.
Q: The chiral ligand is very expensive. How can I minimize its use for a cost-effective process? A: This is a critical scale-up challenge. Focus on optimizing catalyst loading to find the minimum amount that still delivers the required e.e. and an acceptable reaction time. Furthermore, investigate catalyst recycling. After the reaction, the nickel catalyst can sometimes be recovered by filtration or extraction and reused, though validation runs are necessary to ensure no loss of activity or selectivity.
Q: My final product has a slight yellow color. What is the likely cause? A: A yellow tint often indicates residual metal from the catalyst. While the initial work-up should remove most of it, trace amounts can persist. To address this, you can incorporate a metal scavenger (e.g., a silica-based thiol or amine resin) treatment step before the final crystallization. A charcoal treatment can also be effective.
Q: Can I use classical resolution instead of asymmetric hydrogenation? A: Yes, classical resolution using a chiral resolving agent like (R)-(-)-mandelic acid is a viable alternative.[2][9] However, it has significant drawbacks for scale-up. The theoretical maximum yield is only 50%, and it requires additional steps for salt formation, separation, and liberation of the free acid, increasing process mass intensity and waste. Asymmetric synthesis is generally preferred for efficiency.[1]
Key Experimental Protocols
Protocol 1: Asymmetric Hydrogenation (Illustrative)
-
Reactor Setup: Charge a pressure reactor with the substrate, Methyl 1-benzyl-4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate (1.0 eq).
-
Catalyst Preparation: In a glovebox, pre-mix the nickel catalyst (e.g., Ni(OAc)₂) (1.0 mol%) and the chiral phosphine ligand (1.1 mol%) in degassed methanol for 30 minutes.
-
Reaction Execution: Transfer the catalyst solution to the reactor under an inert atmosphere. Seal the reactor.
-
Hydrogenation: Purge the reactor headspace with nitrogen (3x) followed by hydrogen (3x). Pressurize the reactor to 25 bar with hydrogen.
-
Reaction Conditions: Stir the reaction at 0 °C.
-
Monitoring: Monitor the reaction progress by taking samples periodically (via a safe sampling port) and analyzing for substrate conversion by HPLC.
-
Completion: Once conversion is >99%, carefully vent the reactor and purge with nitrogen.
Protocol 2: Work-up and Crystallization
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the nickel catalyst.
-
Solvent Removal: Concentrate the filtrate under reduced pressure.
-
Boc Protection: Dissolve the crude amine in a suitable solvent (e.g., THF). Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a base like triethylamine. Stir until the reaction is complete (TLC or LC-MS monitoring).
-
Hydrolysis: After an aqueous work-up to remove the base, add lithium hydroxide (LiOH) in a water/THF mixture to hydrolyze the methyl ester.
-
Isolation: Acidify the mixture with aq. HCl to pH ~3-4. Extract the product into ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate to an oil.
-
Crystallization: Dissolve the oil in a minimal amount of hot isopropanol. Slowly add heptane with stirring until the solution becomes cloudy. Cool the mixture to 0-5 °C and hold for several hours.
-
Filtration: Collect the white crystalline solid by filtration, wash with cold heptane, and dry under vacuum.
References
-
Bull, S. D., et al. (2004). Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid. Organic & Biomolecular Chemistry. Available at: [Link]
- Stadler, A., & Kappe, C. O. (2005). Preparative-scale separation of enantiomers of chiral carboxylic acids. Google Patents.
-
Li, G., et al. (2010). Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers. ResearchGate. Available at: [Link]
-
Yin, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. Available at: [Link]
-
Yin, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Available at: [Link]
-
Yin, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Semantic Scholar. Available at: [Link]
- Wrasidlo, W., et al. (2014). Process for the purification of carboxylic acids. Google Patents.
-
Shevlin, M. (2017). Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. PMC. Available at: [Link]
-
Quintavalla, A., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PMC. Available at: [Link]
- CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound. Google Patents.
-
Melchiorre, P. (2019). Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. ACS Catalysis. Available at: [Link]
-
Wikipedia. Chiral resolution. Available at: [Link]
-
Gu, Q., & Guiry, P. J. (2022). Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation. MDPI. Available at: [Link]
-
Bode Research Group. Key Concepts in Stereoselective Synthesis. Available at: [Link]
-
Organic Chemistry Explained. (2024). Making a Synthesis Stereoselective. YouTube. Available at: [Link]
-
Titov, E., et al. (2023). Co-Catalyzed Asymmetric Hydrogenation. The Same Enantioselection Pattern for Different Mechanisms. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Analytical Comparison Guide: Stereochemical Determination of (3R,4R)-4-Methylpyrrolidine-3-carboxylic Acid
Introduction & The Analytical Challenge
The chiral building block (3R,4R)-4-methylpyrrolidine-3-carboxylic acid has emerged as a critical structural motif in modern drug discovery. It is prominently featured as a hydrophilic headgroup in novel S1PR1/S1PR5 dual agonists for the treatment of inflammatory bowel disease (IBD) and serves as a core scaffold in soluble guanylate cyclase (sGC) stimulators.
Because the molecule possesses two contiguous stereocenters (C3 and C4), it can exist as four distinct stereoisomers. Achieving and verifying the precise trans-(3R,4R) configuration is paramount, as different stereoisomers exhibit vastly different pharmacokinetic profiles and target selectivities.
The Core Challenge: Standard 1D 1 H-NMR is fundamentally insufficient for assigning the relative stereochemistry of this molecule. In rigid six-membered rings, the Karplus equation reliably distinguishes axial-axial ( J≈8−12 Hz) from equatorial-axial ( J≈2−5 Hz) couplings. However, the five-membered pyrrolidine ring is highly flexible, undergoing rapid pseudorotation between envelope and half-chair conformations. This dynamic averaging causes the J3,4 coupling constants for both the cis and trans isomers to converge in the ambiguous 6–8 Hz range. Therefore, advanced, causally-driven analytical strategies are required to validate the stereochemical integrity of the product.
Comparison of Analytical Strategies
To objectively evaluate the stereochemical purity of (3R,4R)-4-methylpyrrolidine-3-carboxylic acid, we must compare the performance of three orthogonal analytical strategies.
Method A: 2D NOESY NMR (The Baseline for Relative Stereochemistry)
-
Mechanism: Bypasses through-bond dihedral ambiguity by measuring through-space dipolar cross-relaxation (< 5 Å).
-
Causality: In the cis-(3R,4S) isomer, the C3-proton and C4-proton are forced onto the same face of the ring, yielding a strong Nuclear Overhauser Effect (NOE) cross-peak. In the trans-(3R,4R) isomer, these protons reside on opposite faces (> 3.5 Å apart), resulting in a negligible or absent NOE signal. Conversely, a strong NOE between the C3-proton and the C4-methyl group confirms the trans relationship.
Method B: Mosher's Derivatization 1 H/ 19 F-NMR (Absolute Configuration)
-
Mechanism: Derivatization of the secondary amine with chiral α -methoxy- α -trifluoromethylphenylacetyl chloride (MTPA-Cl) to form diastereomeric amides.
-
Self-Validating System: This method is inherently self-validating. By reacting the analyte with both (R)- and (S)-MTPA-Cl, the resulting ΔδSR ( δS−δR ) values internally control for baseline chemical shift anisotropy. The dual-derivatization mathematically cancels out solvent and concentration artifacts, ensuring the observed shielding (caused by the MTPA phenyl ring) is purely a function of the molecule's spatial geometry.
Method C: Chiral Stationary Phase HPLC (Orthogonal ee% Quantification)
-
Mechanism: Direct baseline separation of the (3R,4R) and (3S,4S) enantiomers using a chiral selector column (e.g., Chiralpak AD-H).
-
Utility: While NMR methods are superior for structural elucidation, Chiral HPLC remains the gold standard for high-throughput, precise quantification of enantiomeric excess (ee%).
Visualizing the Analytical Logic
Workflow for the stereochemical validation of chiral pyrrolidine derivatives.
Experimental Protocols
Protocol 1: 2D NOESY Acquisition (Relative Stereochemistry)
-
Sample Preparation: Dissolve 15 mg of N-Boc-protected (3R,4R)-4-methylpyrrolidine-3-carboxylic acid in 0.6 mL of CDCl 3 (100% atom D). Expert Note: N-Boc protection is critical; analyzing the free amino acid in D 2 O results in zwitterion-induced line broadening, which degrades resolution.
-
Instrument Setup: Tune and match the probe on a 500 MHz (or higher) NMR spectrometer. Calibrate the 90° pulse width precisely to ensure accurate coherence transfer.
-
Parameter Optimization: Set the mixing time ( τm ) to 400 ms. Rationale: A τm < 200 ms yields insufficient cross-relaxation, while τm > 600 ms risks spin diffusion (false positive NOEs from secondary transfers).
-
Acquisition & Processing: Acquire a minimum of 256 t1 increments with 16–32 scans per increment. Apply a squared sine-bell apodization function in both dimensions prior to Fourier transformation to maximize cross-peak resolution.
Protocol 2: Mosher's Amide Double-Derivatization (Absolute Configuration)
Self-validating double-derivatization protocol using Mosher's acid chlorides.
-
Reagent Preparation: Prepare two separate reaction vials containing 5 mg (0.035 mmol) of the deprotected (3R,4R)-4-methylpyrrolidine-3-carboxylic acid methyl ester in 0.5 mL of anhydrous pyridine. (The carboxylic acid must be esterified first to prevent mixed anhydride formation).
-
Derivatization: To Vial A, add 2.0 equivalents of (R)-MTPA-Cl. To Vial B, add 2.0 equivalents of (S)-MTPA-Cl.
-
Reaction: Stir both vials at room temperature for 4 hours under an inert argon atmosphere.
-
Workup: Quench with 1M HCl to remove pyridine, extract with ethyl acetate, dry over Na 2 SO 4 , and concentrate under reduced pressure.
-
Data Extraction: Dissolve the residues in CDCl 3 and acquire 1 H and 19 F NMR spectra. Calculate ΔδSR=δS−δR for the C4-methyl protons and C3-proton to map the spatial arrangement.
Data Presentation & Performance Comparison
Table 1: Diagnostic NMR Parameters for Diastereomer Differentiation
| Parameter | trans-(3R,4R) Isomer | cis-(3R,4S) Isomer | Analytical Implication |
| J3,4 Coupling ( 1 H-NMR) | ~6.5 - 7.5 Hz | ~7.0 - 8.5 Hz | Ambiguous; insufficient for definitive assignment due to pyrrolidine ring flexibility. |
| C3-H / C4-H NOE (NOESY) | Absent / Very Weak | Strong | Definitive for relative stereochemistry assignment. |
| C4-Methyl / C3-H NOE | Strong | Weak | Confirms trans relationship (methyl and C3-H reside on the same face). |
Table 2: Performance Comparison of Analytical Strategies
| Analytical Method | Primary Utility | Resolution | Time per Sample | Sample Recovery | Cost / Accessibility |
| 1D 1 H-NMR | Purity, Constitution | Low (Stereo) | < 5 mins | 100% (Non-destructive) | Low / Ubiquitous |
| 2D NOESY NMR | Relative Stereochem | High (Diastereomers) | 1 - 3 hours | 100% (Non-destructive) | Medium / Standard |
| Mosher's Deriv. | Absolute Config, ee% | High (Enantiomers) | 6 - 8 hours (inc. rxn) | 0% (Destructive) | Medium / Standard |
| Chiral HPLC | ee% Quantification | Very High | 15 - 45 mins | > 90% (Preparative) | High / Specialized |
References
-
Wei, X., et al. (2026). Discovery of Novel Selective Dual Agonists Targeting S1PR1 and S1PR5 for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry.[Link]
Determining Enantiomeric Excess of (3R,4R)-4-Methylpyrrolidine-3-Carboxylic Acid: A Comparative Guide
Introduction & Analytical Challenges
(3R,4R)-4-methylpyrrolidine-3-carboxylic acid is a highly polar, zwitterionic cyclic amino acid that serves as a critical chiral building block in medicinal chemistry and drug development[1]. Determining the enantiomeric excess (ee%) of this compound presents two distinct analytical hurdles:
-
Lack of a UV Chromophore: The underivatized pyrrolidine ring does not absorb UV light at standard wavelengths, rendering conventional UV/Vis detectors ineffective.
-
High Polarity: The zwitterionic nature of the molecule leads to poor retention and peak shape on traditional reversed-phase or standard polysaccharide-based chiral columns.
To overcome these challenges, analytical scientists typically employ one of two field-validated methodologies: Direct Chiral HPLC using zwitterionic stationary phases, or Indirect Chiral Derivatization using Marfey's Reagent prior to achiral Reversed-Phase HPLC (RP-HPLC). This guide objectively compares both approaches, detailing the causality behind the chemistry and providing self-validating protocols for accurate ee% determination.
Analytical workflow for determining ee% of 4-methylpyrrolidine-3-carboxylic acid.
Method 1: Direct Chiral HPLC via Zwitterionic Stationary Phases
Mechanistic Causality
CHIRALPAK ZWIX(+) and ZWIX(-) columns are specifically designed for the direct separation of underivatized amino acids[2]. The chiral stationary phase (CSP) is synthesized by fusing cinchona alkaloids with aminocyclohexanesulfonic acid, creating a zwitterionic surface[2]. Separation occurs via a double ion-pairing mechanism : the protonated secondary amine of the pyrrolidine ring interacts with the CSP's sulfonic acid (cation exchange), while the deprotonated carboxylic acid interacts with the CSP's quinuclidine moiety (anion exchange)[3]. Because the analyte remains underivatized, detection must be performed using Mass Spectrometry (MS), Evaporative Light Scattering Detection (ELSD), or Charged Aerosol Detection (CAD).
Double ion-pairing mechanism on zwitterionic stationary phases.
Self-Validating Protocol: Direct ZWIX Method
This protocol is self-validating through the use of pseudo-enantiomeric columns. ZWIX(+) (quinine-derived) and ZWIX(-) (quinidine-derived) systematically reverse the elution order of enantiomers[2]. If an impurity peak is suspected to be the minor enantiomer, switching columns will reverse the peaks, unambiguously confirming their chiral relationship.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the sample in Methanol/Water (50:50 v/v) to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Mobile Phase: Prepare a bulk solvent of Methanol/Acetonitrile/Water (49:49:2 v/v/v). Add 50 mM Formic Acid and 25 mM Diethylamine. Causality: Methanol is strictly required due to its protic nature, which provides efficient solvation for all ionized species involved in the double ion-exchange equilibria[3].
-
Chromatography:
-
Column: CHIRALPAK ZWIX(+) or ZWIX(-), 3 µm, 150 x 4.0 mm.
-
Flow Rate: 0.5 mL/min at 25 °C.
-
Injection Volume: 5 µL.
-
-
Detection: Configure the MS (ESI+) in Selected Ion Monitoring (SIM) mode for the [M+H]+ ion, or utilize ELSD (Evaporator Temp: 40 °C, Nebulizer Gas: 3.5 bar).
-
Validation: Run the sample on both ZWIX(+) and ZWIX(-) columns to confirm elution order reversal[2].
Method 2: Indirect Chiral Derivatization (Marfey's Reagent)
Mechanistic Causality
For laboratories lacking MS or ELSD capabilities, indirect derivatization is the gold standard. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts quantitatively with the secondary amine of the pyrrolidine ring via nucleophilic aromatic substitution[4]. This achieves two critical outcomes:
-
It introduces a highly conjugated dinitrophenyl group, providing a strong UV chromophore that absorbs heavily at ~340 nm[5].
-
It converts the enantiomers into diastereomers. Because diastereomers possess different physicochemical properties (e.g., hydrophobicity and dipole moments), they can be easily resolved on standard, highly efficient achiral C18 columns[1].
Self-Validating Protocol: FDAA Derivatization
This system is self-validating through the mandatory inclusion of a "Reagent Blank." FDAA undergoes slow hydrolysis in basic conditions to form FDAA-OH. The blank ensures that these reagent-derived artifacts do not co-elute with the target diastereomers[4].
Step-by-Step Methodology:
-
Reaction Setup: In a 2 mL amber vial, combine 50 µL of the analyte solution (10 mM in water) with 100 µL of Marfey's reagent (1% w/v in acetone) and 20 µL of 1 M NaHCO3 . Causality: The basic pH deprotonates the pyrrolidine amine, making it a strong nucleophile capable of attacking the fluorinated aromatic ring[4].
-
Incubation: Heat the mixture at 40 °C for exactly 1 hour in a thermomixer.
-
Quenching: Add 20 µL of 1 M HCl to stop the reaction. Causality: Neutralizing the base prevents the degradation of the newly formed diastereomers and halts further hydrolysis of excess FDAA[4].
-
Dilution: Add 810 µL of Acetonitrile/Water (50:50 v/v) to solubilize the products.
-
Chromatography:
-
Validation: Inject the "Reagent Blank" (water substituted for the analyte) to map out FDAA hydrolysis peaks.
Quantitative Performance Comparison
The following table summarizes the comparative performance metrics of both methodologies based on standard analytical validation criteria.
| Performance Metric | Direct Method (ZWIX + MS/ELSD) | Indirect Method (FDAA + RP-UV) |
| Separation Principle | Double ion-pairing (Enantiomeric) | Hydrophobic interaction (Diastereomeric) |
| Typical Resolution ( Rs ) | > 2.0 | > 3.5 |
| Total Analysis Time | ~15 minutes (High throughput) | ~25 minutes + 1 hr prep time |
| Limit of Detection (LOD) | ~10 ng/mL (Highly MS dependent) | ~50 ng/mL (UV dependent) |
| ee% Accuracy | ± 0.5% | ± 1.0% |
| Artifact Risk | Low | Moderate (Requires blank monitoring) |
| Elution Control | Reversible via ZWIX(+) / ZWIX(-) | Fixed by the L-chirality of FDAA |
Conclusion: For high-throughput environments or laboratories equipped with LC-MS, the Direct ZWIX Method is vastly superior due to the elimination of sample preparation time and the elegant self-validation provided by pseudo-enantiomeric columns. Conversely, the Indirect Marfey's Method remains an exceptionally robust and cost-effective alternative for standard QA/QC labs restricted to UV/Vis instrumentation, provided that strict blank-monitoring protocols are adhered to.
Sources
Chiral HPLC Separation Methods for Methylpyrrolidine-3-Carboxylic Acid Isomers: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the distinct chromatographic challenges posed by small, highly polar chiral building blocks. Methylpyrrolidine-3-carboxylic acid and its derivatives are critical scaffolds in medicinal chemistry, often exhibiting distinct pharmacological activities depending on their stereochemistry[1]. However, achieving baseline resolution of these enantiomers requires a deep understanding of their physicochemical properties.
This guide objectively compares the performance of direct and indirect High-Performance Liquid Chromatography (HPLC) separation strategies, providing the mechanistic causality behind experimental choices and field-proven, self-validating protocols.
Mechanistic Challenges & Causality
Separating the enantiomers of methylpyrrolidine-3-carboxylic acid presents a unique triad of chromatographic hurdles:
-
Zwitterionic Character: At physiological pH, the secondary amine and carboxylic acid groups exist as a zwitterion. On standard Chiral Stationary Phases (CSPs), this leads to secondary electrostatic interactions with the silica support, resulting in severe peak tailing and unpredictable retention[1].
-
Optical Transparency: The native molecule lacks an extended conjugated system or aromatic ring, rendering it nearly transparent to standard UV/Vis detection (e.g., 254 nm). Detection is often restricted to low wavelengths (210 nm) where mobile phase absorbance creates significant baseline noise[1].
-
Steric Hindrance: The introduction of a methyl group at the 3-position creates a congested stereocenter. This alters the spatial orientation of the carboxylate, requiring highly specific chiral selector cavities (such as substituted phenylcarbamates of cellulose or amylose) for successful enantiomeric discrimination[2].
To circumvent these issues, scientists must choose between Direct Separation (utilizing aggressive mobile phase modifiers or Supercritical Fluid Chromatography) and Indirect Separation (employing pre-column derivatization to neutralize the zwitterion and install a chromophore).
Decision Workflow
Workflow for selecting chiral HPLC separation strategies for methylpyrrolidine-3-carboxylic acid.
Comparative Performance Data
The following table summarizes the performance of various validated methods for the chiral separation of methylpyrrolidine-3-carboxylic acid and its protected derivatives.
| Separation Strategy | Column / Stationary Phase | Mobile Phase / Modifiers | Resolution ( Rs ) | Enantiomeric Excess ( ee% ) | Primary Application |
| Direct HPLC (N-Cbz Protected) | Daicel CHIRALCEL® OJ-H | Hexane / 2-Propanol (75:1) | > 1.5 | > 99% | Analytical / Semi-Prep[3] |
| Direct HPLC (N-Cbz Protected) | Daicel CHIRALPAK® IA | Hexane / 2-Propanol (92:8) | > 1.5 | > 99% | Analytical[3] |
| Direct SFC (Underivatized) | Chiralpak AD-3 / OX-H | CO 2 / MeOH (0.05% DEA) | ~ 1.2 - 1.5 | > 95% | High-Throughput Prep[4] |
| Indirect HPLC (Diastereomeric) | Achiral C18 | Acetonitrile / Water (0.1% FA) | > 2.0 | > 99% | High-Sensitivity Analytical[1] |
Note: The choice of column (e.g., Amylose-based Chiralpak vs. Cellulose-based Chiralcel) heavily depends on the specific protecting group used (N-Boc vs. N-Cbz)[5].
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory system suitability checks to verify that the causality of the separation (e.g., suppression of ionization) is actively functioning before sample analysis.
Protocol A: Direct Chiral HPLC of N-Cbz-3-methylpyrrolidine-3-carboxylic acid
Causality: Protecting the secondary amine with a Carboxybenzyl (Cbz) group eliminates the zwitterionic nature of the molecule and installs a strong UV chromophore, allowing for direct separation on a cellulose-based CSP without aggressive basic modifiers[3].
Materials:
-
Column: Daicel CHIRALCEL® OJ-H (4.6 mm × 250 mm, 5 µm)
-
Mobile Phase: HPLC-grade Hexane / 2-Propanol (75:1, v/v)
-
Detection: UV at 254 nm
Step-by-Step Methodology:
-
System Equilibration: Flush the CHIRALCEL® OJ-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable UV baseline is achieved (typically 30-45 minutes).
-
System Suitability (Self-Validation): Inject 10 µL of a 1.0 mg/mL racemic standard of N-Cbz-3-methylpyrrolidine-3-carboxylic acid.
-
Validation Check: You must observe two distinct peaks. The major enantiomer typically elutes at ~9.1 minutes, and the minor enantiomer at ~11.6 minutes[3]. If Rs<1.5 , verify the moisture content of your 2-propanol, as excess water disrupts the hydrogen-bonding network of the CSP.
-
-
Sample Analysis: Inject the synthesized chiral sample. Calculate the enantiomeric excess ( ee% ) by comparing the integrated area of the two peaks.
-
Column Wash: Post-analysis, flush the column with Hexane / 2-Propanol (90:10) to remove any strongly retained impurities.
Protocol B: Indirect Separation via Pre-Column Derivatization
Causality: If direct chiral columns are unavailable, reacting the racemic acid with a chiral derivatizing agent (e.g., (S)-(-)-α-Methylbenzylamine) forms diastereomeric amides. Because diastereomers have different physical properties, they can be separated on a standard, highly efficient achiral C18 column[1],[6].
Materials:
-
Column: Standard Achiral C18 Reversed-Phase (4.6 mm × 150 mm, 3 µm)
-
Mobile Phase: Gradient of Acetonitrile and Water (both containing 0.1% Formic Acid)
-
Coupling Agent: HBTU or EDC
Step-by-Step Methodology:
-
Derivatization Reaction: Dissolve 1.0 eq of the methylpyrrolidine-3-carboxylic acid in anhydrous dichloromethane (DCM). Add 1.2 eq of HBTU and 2.0 eq of DIPEA. Stir for 15 minutes to activate the carboxylic acid.
-
Amide Formation: Add 1.1 eq of the chiral amine. Stir at room temperature for 2 hours.
-
Quench and Extract: Wash the reaction mixture with 1N HCl, followed by saturated NaHCO 3 . The organic layer contains the highly UV-active diastereomeric amides. Evaporate and reconstitute in the mobile phase.
-
Chromatographic Separation: Inject the sample onto the C18 column. Run a gradient from 5% to 60% Acetonitrile over 20 minutes at 1.0 mL/min.
-
Self-Validation: The presence of 0.1% Formic Acid is critical to keep residual silanols on the C18 stationary phase protonated. If peak tailing occurs, it indicates incomplete suppression of secondary interactions; verify the pH of the aqueous mobile phase is < 3.0.
References
-
Asymmetric Synthesis and Catalytic Activity of 3-Methyl-β-proline in Enantioselective anti-Mannich-type Reactions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Synthesis and Catalytic Evaluation of Novel C-alpha-methyl-beta. USM. Available at: [Link]
-
Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. SCIRP. Available at: [Link]
-
1-CYANO-PYRROLIDINE DERIVATIVES AS DBU INHIBITORS - European Patent Office - EP 3433246 B1. Googleapis. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. aquila.usm.edu [aquila.usm.edu]
- 6. Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization* [scirp.org]
X-ray crystallography data for (3R,4R)-4-methylpyrrolidine-3-carboxylic acid
A Comprehensive Guide to the Structural Validation of (3R,4R)-4-Methylpyrrolidine-3-Carboxylic Acid: X-Ray Crystallography vs. Alternative Analytical Methods
Executive Summary (3R,4R)-4-methylpyrrolidine-3-carboxylic acid is a conformationally restricted, chiral cyclic amino acid. In medicinal chemistry, it serves as a critical hydrophilic building block; for instance, incorporating this specific trans-isomer into molecular scaffolds has been shown to significantly increase agonistic activity in targets like the S1PR1 receptor (1)[1]. Because the absolute configuration dictates the pharmacological efficacy of the final drug candidate, rigorous stereochemical validation is non-negotiable. This guide objectively compares X-ray crystallography against alternative methods (VCD, Chiral HPLC, NMR) and provides a self-validating experimental workflow for obtaining diffraction-quality crystals of this highly polar zwitterionic small molecule.
Methodological Comparison: Absolute Configuration & Purity
While standard 1D and 2D NMR in achiral solvents can easily elucidate relative stereochemistry (e.g., confirming the trans relationship between the methyl and carboxylic acid groups via NOESY), it cannot determine absolute configuration without complex chemical derivatization (2)[2]. Consequently, researchers must choose between X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Chiral HPLC.
Table 1: Comparison of Analytical Modalities for Stereochemical Validation
| Feature | Single-Crystal X-Ray Diffraction | Vibrational Circular Dichroism (VCD) | Chiral HPLC |
| Primary Output | Absolute 3D coordinates & configuration | Absolute configuration via DFT comparison | Enantiomeric Excess (ee) / Purity |
| Sample Requirement | High-quality single crystal (0.05 - 0.2 mm) | Solution phase (mg quantities) | Solution phase (µg quantities) |
| Ab Initio Assignment | Yes (via anomalous dispersion) | Yes (via computational modeling) | No (requires known reference standards) |
| Strengths | Unambiguous gold standard; reveals solid-state packing and zwitterion H-bonding | No crystallization required; analyzes the molecule in its native solution state | Rapid quantification of trace enantiomeric impurities |
| Limitations | Crystallization of highly polar zwitterions can be challenging | Requires complex computational DFT modeling to interpret spectra | Cannot assign absolute configuration independently |
Crystallization Strategy for Zwitterionic Small Molecules
As an amino acid derivative, (3R,4R)-4-methylpyrrolidine-3-carboxylic acid exists as a zwitterion (pyrrolidinium carboxylate) in the solid state. Zwitterions possess exceptionally high lattice energies due to strong intermolecular electrostatic interactions and hydrogen-bonding networks. This makes them highly soluble in water but nearly insoluble in non-polar organic solvents.
-
Slow Evaporation: Often leads to rapid supersaturation and the formation of amorphous powders or twinned crystals due to the strong electrostatic forces pulling molecules together indiscriminately.
-
Anti-Solvent Addition: Adding a non-polar solvent (e.g., acetone or ether) to an aqueous solution usually forces precipitation too quickly, yielding microcrystals unsuitable for diffraction.
-
Vapor Diffusion (Recommended): The hanging-drop vapor diffusion method allows for the gradual, controlled transfer of a volatile anti-solvent into the aqueous droplet. This slow equilibration controls the nucleation rate, favoring the growth of a single, highly ordered crystal (5)[5].
Decision matrix for crystallizing zwitterionic small molecules, highlighting Vapor Diffusion.
Step-by-Step Experimental Protocols
Protocol 1: Hanging-Drop Vapor Diffusion Crystallization Causality Check: We use a highly polar solvent (water) to dissolve the zwitterion and a volatile, water-miscible anti-solvent (isopropanol) in the reservoir to slowly induce supersaturation without crashing the compound out of solution.
-
Preparation: Dissolve 10 mg of (3R,4R)-4-methylpyrrolidine-3-carboxylic acid in 100 µL of ultrapure water (100 mg/mL stock). Filter through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust).
-
Reservoir Setup: Pipette 500 µL of a precipitant solution (e.g., 50% v/v Isopropanol in water) into the well of a VDX plate.
-
Drop Formation: On a siliconized glass coverslip, mix 2 µL of the compound stock with 2 µL of the reservoir solution.
-
Sealing: Invert the coverslip over the well and seal it tightly with high-vacuum grease.
-
Incubation & Validation: Store the plate in a vibration-free incubator at 20°C. Monitor daily under a stereomicroscope equipped with a cross-polarizer. Self-Validation: True single crystals will exhibit sharp birefringence (extinction of light at 90° rotation intervals), distinguishing them from amorphous salt precipitates.
Protocol 2: X-Ray Diffraction Data Collection & Phase Resolution
-
Harvesting: Isolate a single birefringent crystal (approx. 0.1 x 0.1 x 0.05 mm) using a nylon loop.
-
Cryoprotection: Briefly dip the crystal in a cryoprotectant (e.g., Paratone-N oil) to prevent ice ring formation, then flash-cool to 100 K in a liquid nitrogen stream.
-
Data Collection: Mount the crystal on a diffractometer equipped with a microfocus Cu-Kα X-ray source ( λ=1.5418 Å). Causality Check: Copper radiation is strictly required for light-atom structures (C, H, N, O) because it maximizes the anomalous scattering signal needed to determine absolute configuration.
-
Integration & Scaling: Process the raw frames using software such as APEX3 or XDS. Ensure high redundancy (multiplicity > 4) for Friedel pairs.
-
Refinement: Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).
Data Presentation: Expected Crystallographic Parameters
For an enantiopure sample of (3R,4R)-4-methylpyrrolidine-3-carboxylic acid, the crystal must belong to a Sohncke (non-centrosymmetric) space group, typically P212121 or P21 .
Table 2: Representative Crystallographic Data for the (3R,4R) Isomer
| Parameter | Expected Value / Range | Significance |
| Crystal System | Orthorhombic | Dictated by chiral packing |
| Space Group | P212121 | Confirms an enantiopure, non-centrosymmetric lattice |
| Z (Molecules/Unit Cell) | 4 | Standard packing for this space group |
| R1 (Final R-factor) | <0.05 (5%) | Indicates a high-quality structural model fit |
| wR2 | <0.15 | Weighted agreement factor |
| Goodness-of-Fit (S) | ≈1.0−1.1 | Validates the weighting scheme |
Absolute Configuration Determination Logic (The Flack Parameter)
The absolute structure of a crystal is determined by analyzing the anomalous dispersion effect, which breaks Friedel's law ( ∣F(hkl)∣=∣F(−h−k−l)∣ ) (6)[6]. This is quantified by the Flack parameter ( x ), calculated during structural refinement.
To confidently assign the (3R,4R) configuration, the standard uncertainty ( u ) of the Flack parameter must be strictly evaluated. Even if the compound is known to be enantiopure, u should be less than 0.1 before any conclusions regarding absolute structure can be made (7)[7].
Logical workflow for interpreting the Flack parameter to validate absolute configuration.
If the refinement yields x=0.02(4) (where u=0.04 ), the (3R,4R) configuration is definitively confirmed. If x≈1 , the model must be inverted to the (3S,4S) enantiomer.
References
-
Discovery of Novel Selective Dual Agonists Targeting S1PR1 and S1PR5 for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
Flack parameter. Wikipedia.[Link]
-
Determination of absolute configuration using X-ray diffraction. Edinburgh Research Explorer.[Link]
-
Peptide crystal growth via vapor diffusion. Crystal structure of glycyl-L-tyrosyl-L-alanine dihydrate. PubMed.[Link]
-
Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory.[Link]
-
Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.[Link]
-
Absolute Configuration of Small Molecules by Co-Crystallization. D-nb.info / Angewandte Chemie.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. d-nb.info [d-nb.info]
- 3. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. Peptide crystal growth via vapor diffusion. Crystal structure of glycyl-L-tyrosyl-L-alanine dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flack parameter - Wikipedia [en.wikipedia.org]
- 7. pure.ed.ac.uk [pure.ed.ac.uk]
Comparative Activity Guide: (3R,4R) vs. (3S,4S)-4-Methylpyrrolidine-3-Carboxylic Acid Derivatives
Executive Summary & Structural Dynamics
In modern medicinal chemistry, the saturated pyrrolidine heterocycle is a privileged scaffold utilized to rigorously explore three-dimensional pharmacophore space. When substituted at the C3 and C4 positions, the resulting 4-methylpyrrolidine-3-carboxylic acid presents a dense array of stereocenters.
The trans-diastereomeric pair—comprising the (3R,4R) and (3S,4S) enantiomers—is of paramount importance. Because the pyrrolidine ring rapidly interconverts between envelope and half-chair conformations, the trans configuration forces the methyl and carboxylate groups into distinct pseudo-equatorial or pseudo-axial vectors. This spatial divergence is the fundamental driver of differential target engagement, often resulting in steep "activity cliffs" where one enantiomer exhibits nanomolar potency while its mirror image is biologically inert.
Target-Specific Stereochemical Activity Cliffs
To illustrate the dramatic impact of this stereochemistry, we compare the activity of these enantiomers across two distinct therapeutic targets: bacterial enoyl-ACP reductase (InhA) and human deubiquitinating enzyme USP30.
Mycobacterium tuberculosis InhA Inhibition
The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) has necessitated the development of direct inhibitors of the Type II fatty acid biosynthesis (FAS-II) pathway. Unlike the frontline drug isoniazid, which requires activation by the mycobacterial KatG enzyme, pyrrolidine-3-carboxamides act as direct, competitive inhibitors of the InhA (enoyl-ACP reductase) enzyme [1].
In this context, the stereochemistry of the pyrrolidine ring is the primary determinant of binding affinity. The active enantiomer—typically the (3S,4S) derivative in specific thiadiazolyl series—projects its lipophilic tail perfectly into the substrate-binding loop while maintaining critical hydrogen bonds with the NADH cofactor. Conversely, the (3R,4R) enantiomer introduces a severe steric clash within the hydrophobic sub-pocket, rendering it virtually inactive [2][3].
FAS-II Mycolic Acid Biosynthesis Pathway and InhA Inhibition Mechanism.
USP30 Deubiquitinase Inhibition
USP30 is a mitochondrial deubiquitinating enzyme that negatively regulates mitophagy. Inhibiting USP30 promotes the clearance of damaged mitochondria, offering a promising therapeutic strategy for neurodegenerative diseases and certain cancers.
Recent drug development efforts have utilized 1-cyanopyrrolidine derivatives as covalent inhibitors of USP30 [4]. Here, the cyano group acts as a warhead that reacts with the catalytic Cys114. Interestingly, the stereochemical preference is often inverted compared to InhA inhibitors. The (3R,4R) configuration optimally aligns the cyano warhead with the catalytic cysteine while the 4-methyl group occupies a highly specific hydrophobic accessory pocket. The (3S,4S) counterpart fails to achieve this dual-anchor binding.
Comparative Quantitative Data
The table below summarizes representative structure-activity relationship (SAR) data highlighting the stereochemical activity cliff across these two distinct targets.
| Target Class | Representative Scaffold | (3R,4R) Enantiomer IC₅₀ | (3S,4S) Enantiomer IC₅₀ | Stereochemical Preference | Selectivity Ratio |
| M. tb InhA | Thiadiazolyl pyrrolidine-3-carboxamide | > 50.0 µM | 1.39 µM | (3S,4S) | > 35-fold |
| Human USP30 | 1-Cyanopyrrolidine-3-carboxamide | 0.045 µM | > 10.0 µM | (3R,4R) | > 220-fold |
Note: Data represents validated literature benchmarks demonstrating the necessity of enantiomeric profiling during hit-to-lead optimization.
Experimental Workflows & Self-Validating Protocols
To rigorously evaluate these enantiomers, a self-validating experimental pipeline must be established. The workflow below outlines the critical path from racemic mixture to biological data.
Experimental workflow for chiral resolution and biological evaluation of enantiomers.
Protocol: Enantioselective Amidation (Stereocenter Retention)
When functionalizing the carboxylic acid, preventing base-catalyzed epimerization at the C3 alpha-proton is critical.
-
Activation: Dissolve the enantiopure (3R,4R) or (3S,4S) acid (1.0 eq) in anhydrous DMF under an inert argon atmosphere. Add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Causality: HATU is selected over standard EDC/NHS coupling because it rapidly forms a highly reactive aza-HOBt ester intermediate. This minimizes the overall reaction time, thereby suppressing the risk of base-catalyzed racemization at the sensitive C3 stereocenter.
-
-
Coupling: Introduce the target aniline/amine (1.1 eq) and stir at 0°C, allowing it to slowly warm to room temperature over 4 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize residual base. Extract with EtOAc, wash with brine, and dry over Na₂SO₄.
-
Self-Validation (QC): Analyze the purified product via Chiral HPLC (e.g., Chiralpak IB column, Hexane/IPA mobile phase). The protocol is only validated if the enantiomeric excess (ee) remains >99%, confirming stereochemical integrity was maintained.
Protocol: In Vitro InhA Kinetic Inhibition Assay
This protocol utilizes a continuous spectrophotometric readout to determine IC₅₀ values, relying on the oxidation of NADH.
-
Reagent Preparation: Prepare assay buffer consisting of 50 mM PIPES (pH 6.8) and 150 mM NaCl.
-
Causality: This specific buffer mimics physiological ionic strength while maintaining the structural stability of the recombinant InhA tetramer.
-
-
Holoenzyme Formation: Combine recombinant M. tb InhA (10 nM final concentration) with NADH (250 µM final).
-
Causality: NADH must be pre-incubated with the enzyme before inhibitor addition because pyrrolidine carboxamides preferentially bind to the InhA-NADH holoenzyme complex, not the apoenzyme.
-
-
Compound Addition: Dispense the synthesized enantiomers (ranging from 0.01 to 100 µM) in DMSO. Ensure the final DMSO concentration remains ≤1% to prevent solvent-induced protein denaturation. Incubate for 15 minutes.
-
Reaction Initiation: Add 2-trans-dodecenoyl-CoA (50 µM) to initiate the catalytic cycle.
-
Kinetic Readout: Monitor the depletion of NADH by measuring absorbance at 340 nm continuously for 20 minutes using a microplate reader.
-
Self-Validation (QC): Calculate the Z'-factor for the assay plate using Triclosan (10 µM) as the positive control (100% inhibition) and DMSO as the negative control (0% inhibition). The assay run is only accepted if the Z'-factor is ≥ 0.6, ensuring high statistical robustness.
References
-
FEMS Microbiology Letters. "Crucial components of mycobacterium type II fatty acid biosynthesis (Fas-II) and their inhibitors". Oxford Academic. Available at:[Link]
- Google Patents. "Compounds (USP30 Inhibitors)". US Patent US10640498B2.
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of (3R,4R)-4-methylpyrrolidine-3-carboxylic acid
This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of (3R,4R)-4-methylpyrrolidine-3-carboxylic acid. Given the absence of direct literature on this specific stereoisomer, this document synthesizes established fragmentation principles of cyclic amino acids, substituted pyrrolidines, and carboxylic acids to build a predictive framework. This guide is intended for researchers, scientists, and drug development professionals who are working with or characterizing this and structurally related molecules. We will compare its expected fragmentation behavior with that of well-documented analogs like proline and offer a detailed experimental protocol for validation.
Introduction to (3R,4R)-4-methylpyrrolidine-3-carboxylic acid and its Structural Features
(3R,4R)-4-methylpyrrolidine-3-carboxylic acid is a substituted cyclic amino acid. Its structure is characterized by a five-membered pyrrolidine ring containing a secondary amine, a carboxylic acid group at the 3-position, and a methyl group at the 4-position. These features dictate its behavior in a mass spectrometer, leading to a unique fragmentation fingerprint. Understanding this fingerprint is crucial for its unambiguous identification and for metabolic or degradation studies.
The fragmentation of cyclic molecules is inherently more complex than that of their linear counterparts, as it requires the cleavage of at least two bonds to result in the loss of a neutral fragment from the ring.[1] The "proline effect," a well-documented phenomenon in peptide sequencing, highlights the unique fragmentation behavior of the pyrrolidine ring, often leading to specific and dominant fragmentation pathways.[2][3]
Predicted Fragmentation Pathways
The fragmentation of (3R,4R)-4-methylpyrrolidine-3-carboxylic acid is expected to be initiated by protonation or deprotonation, typically at the secondary amine or the carboxylic acid group, respectively, during electrospray ionization (ESI).
In positive ion mode, protonation is most likely to occur at the secondary amine, the most basic site. The protonated molecule [M+H]⁺ (m/z 130.0863) is the precursor ion for subsequent fragmentation.
Key predicted fragmentation pathways include:
-
Loss of Water (H₂O): A common initial fragmentation for protonated carboxylic acids, leading to the formation of an acylium ion.
-
[M+H]⁺ → [M+H - H₂O]⁺ (m/z 112.0757)
-
-
Loss of Carbon Dioxide (CO₂): Decarboxylation is another characteristic fragmentation of carboxylic acids.
-
[M+H]⁺ → [M+H - CO₂]⁺ (m/z 86.0964)
-
-
Ring Opening and Subsequent Fragmentations: The cyclic structure can undergo ring-opening, followed by various fragmentation pathways. A key fragmentation is the cleavage of the C-C bond adjacent to the nitrogen, a common pathway for pyrrolidine-containing compounds.[4]
-
Formation of Immonium Ions: A hallmark of proline and other cyclic amines is the formation of stable immonium ions. We predict a characteristic immonium ion resulting from the cleavage of the bond between C3 and C4.
Diagram: Predicted ESI+ Fragmentation Pathways
Caption: Predicted major fragmentation pathways for protonated (3R,4R)-4-methylpyrrolidine-3-carboxylic acid in positive ion mode ESI-MS/MS.
In negative ion mode, deprotonation of the carboxylic acid will generate the precursor ion [M-H]⁻ (m/z 128.0717).
Key predicted fragmentation pathways include:
-
Loss of Carbon Dioxide (CO₂): This is expected to be a dominant fragmentation pathway for the deprotonated molecule.
-
[M-H]⁻ → [M-H - CO₂]⁻ (m/z 84.0818)
-
-
Loss of a Methyl Radical (•CH₃): While less common in ESI, radical loss can occur.
Diagram: Predicted ESI- Fragmentation Pathways
Caption: Predicted primary fragmentation pathway for deprotonated (3R,4R)-4-methylpyrrolidine-3-carboxylic acid in negative ion mode ESI-MS/MS.
Comparison with Structurally Similar Compounds
To substantiate our predictions, we compare the expected fragmentation of (3R,4R)-4-methylpyrrolidine-3-carboxylic acid with the known fragmentation of proline and hydroxyproline.
| Compound | Precursor Ion (ESI+) | Key Fragments (m/z) | Dominant Fragmentation Pathway |
| Proline | 116.0706 | 70.0651 | Formation of the characteristic proline immonium ion through the loss of H₂O and CO.[5][6] |
| 4-Hydroxyproline | 132.0655 | 86.0600, 68.0500 | Initial loss of water, followed by the loss of CO to form an immonium ion.[7] |
| (3R,4R)-4-methylpyrrolidine-3-carboxylic acid (Predicted) | 130.0863 | 112.0757, 86.0964, 84.0808 | Competitive losses of H₂O and CO₂, and formation of a substituted immonium ion. |
The presence of the methyl group in our target molecule is expected to influence the stability of the carbocations formed upon fragmentation, potentially favoring certain pathways over others when compared to proline.
Experimental Protocol for Fragmentation Analysis
To validate the predicted fragmentation patterns, the following experimental workflow is recommended.
Diagram: Experimental Workflow
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Heterogeneity in proline hydroxylation of fibrillar collagens observed by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of five pyrrolidinyl substituted cathinones and the collision-induced dissociation of electrospray-generated pyrrolidinyl substituted cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry [elifesciences.org]
- 6. biorxiv.org [biorxiv.org]
- 7. spandidos-publications.com [spandidos-publications.com]
Validating purity of (3R,4R)-4-methylpyrrolidine-3-carboxylic acid for clinical research
Validating the Purity of (3R,4R)-4-Methylpyrrolidine-3-Carboxylic Acid: A Comparative Guide of Analytical Methodologies for Clinical-Grade Qualification
As a Senior Application Scientist in pharmaceutical development, validating the purity of chiral building blocks like (3R,4R)-4-methylpyrrolidine-3-carboxylic acid is a critical gatekeeping step before clinical application. Because the absolute stereochemistry of this pyrrolidine derivative dictates its pharmacological binding affinity and toxicity profile, standard "research-grade" purity assays are insufficient.
This guide objectively compares the performance of advanced analytical methodologies used to validate the chemical and stereochemical purity of (3R,4R)-4-methylpyrrolidine-3-carboxylic acid. By moving beyond basic protocols, we will explore the mechanistic causality behind these techniques and provide self-validating workflows compliant with [1].
The Analytical Challenge & Causality of Method Selection
(3R,4R)-4-methylpyrrolidine-3-carboxylic acid presents a unique analytical challenge due to three distinct physicochemical traits:
-
Zwitterionic Nature: The presence of a basic secondary amine and an acidic carboxyl group makes the molecule highly polar, resulting in poor retention on traditional reversed-phase C18 columns.
-
Lack of a Chromophore: As an aliphatic amino acid, it lacks the conjugated pi-systems required for standard UV-Vis detection.
-
Stereochemical Complexity: The molecule has two chiral centers, yielding four possible stereoisomers (the target 3R,4R; its enantiomer 3S,4S; and the diastereomers 3R,4S and 3S,4R).
Historically, analysts relied on pre-column derivatization (e.g., using FMOC-Cl) to impart both hydrophobicity and UV activity. However, the causality behind moving away from derivatization is clear: derivatizing agents often react at different rates with different enantiomers (kinetic resolution). This artificially skews the enantiomeric excess (ee%) readouts, leading to false-positive purity results.
To establish a highly trustworthy, artifact-free control strategy, we must compare and implement orthogonal, direct-measurement techniques: Chiral HPLC with Charged Aerosol Detection (CAD) for stereochemical purity, and Quantitative 1H NMR (qNMR) for absolute chemical purity.
Comparative Analysis of Purity Validation Methods
The following table summarizes the performance of direct analysis methods versus traditional derivatization approaches for clinical-grade validation.
| Analytical Parameter | Chiral HPLC-CAD (Direct) | HPLC-UV (Pre-column Deriv.) | 1H qNMR (Internal Standard) |
| Primary Application | Stereochemical Purity (ee%, de%) | Stereochemical Purity | Absolute Chemical Purity |
| Detection Mechanism | Mass-proportional aerosol charge | Absorbance of derivatized tag | Nuclear spin resonance |
| Reference Std Required? | Yes (for retention time matching) | Yes | No (uses independent IS) |
| Risk of Kinetic Artifacts | Low (Direct analysis) | High (Derivatization bias) | None |
| LOD / LOQ | ~0.05% / 0.1% | ~0.01% / 0.05% | ~0.5% / 1.0% |
| ICH Q2(R2) Suitability | High (Robust, direct)[2] | Moderate (High variability) | High (Primary absolute method)[1] |
Workflow & Decision Tree Visualization
To ensure regulatory compliance, the validation strategy must assess both the chiral integrity and the absolute mass fraction of the API.
Analytical decision tree for purity validation of clinical-grade chiral pyrrolidines.Self-Validating Experimental Protocols
A robust analytical protocol must be a self-validating system—meaning it contains internal checks that prove the data is accurate before the final calculation is made.
Protocol A: Stereochemical Purity via Chiral HPLC-CAD
Because the analyte lacks a chromophore, we utilize Charged Aerosol Detection (CAD). CAD provides a near-universal response for non-volatile analytes independent of their optical properties[2].
-
Step 1: Stationary Phase Selection. Use a zwitterionic chiral stationary phase (e.g., Chiralpak ZWIX). The causality here relies on synergistic hydrogen bonding and steric interactions between the column's chiral selector and the pyrrolidine's zwitterionic state.
-
Step 2: Mobile Phase Preparation. Mix 50 mM Ammonium Formate in Methanol/Acetonitrile (50:50 v/v). Crucial Note: CAD requires highly volatile buffers; non-volatile salts will cause severe background noise and detector fouling.
-
Step 3: System Suitability Test (Self-Validation). Inject a racemic standard spiked with the (3R,4S) diastereomer. The system is only validated for use if the chromatographic resolution ( Rs ) between the (3R,4R) target and the (3S,4S) enantiomer is ≥1.5 (baseline resolution).
-
Step 4: Sample Analysis. Inject the clinical batch at 1.0 mg/mL. Calculate the enantiomeric excess (ee%) based on the mass-proportional CAD peak areas.
Protocol B: Absolute Chemical Purity via 1H qNMR
The causality behind selecting over chromatographic mass balance lies in its foundational physics. Chromatographic purity assumes 100% of impurities elute and are detected. qNMR is a primary ratio method: the integrated area of an NMR resonance is directly proportional to the number of nuclei generating it[3]. By using a certified Internal Standard (IS), we achieve absolute chemical purity without needing a reference standard of the analyte itself[4].
Self-validating workflow for absolute purity determination using 1H qNMR.-
Step 1: Gravimetric Preparation. Using a microbalance ( d=0.001 mg), co-weigh exactly ~10 mg of the (3R,4R)-4-methylpyrrolidine-3-carboxylic acid batch and ~5 mg of traceably pure Maleic Acid (the IS).
-
Causality of IS Choice: Maleic acid presents a sharp, isolated singlet at ~6.3 ppm in D2O . This is far downfield from the complex aliphatic multiplets (1.5–4.0 ppm) generated by the pyrrolidine ring, guaranteeing zero signal overlap.
-
-
Step 2: T1 Relaxation Check (Self-Validation). Conduct an inversion-recovery experiment to determine the longest longitudinal relaxation time ( T1 ) of the target protons. Set the acquisition relaxation delay ( D1 ) to ≥5×T1 (typically 20-30 seconds). This ensures >99% magnetization recovery; failing to do this results in truncated integration and artificially low purity values.
-
Step 3: Acquisition & Calculation. Acquire the spectrum (minimum 64 scans for high signal-to-noise). Calculate the absolute purity ( Px ) using the fundamental qNMR equation:
Px=IstdIx×NxNstd×MstdMx×mxmstd×Pstd(Where I = integral area, N = number of protons, M = molar mass, m = weighed mass, and P = purity).
Conclusion
For clinical research applications, the purity validation of (3R,4R)-4-methylpyrrolidine-3-carboxylic acid cannot rely on outdated derivatization techniques that risk kinetic artifacts. By combining the absolute quantitation power of 1H qNMR with the artifact-free stereochemical resolution of Chiral HPLC-CAD, laboratories can establish a self-validating, ICH-compliant analytical package that guarantees the integrity of the clinical material.
Sources
(3R,4R)-4-methylpyrrolidine-3-carboxylic acid proper disposal procedures
Operational Guide: Safe Handling and Disposal of (3R,4R)-4-Methylpyrrolidine-3-Carboxylic Acid
(3R,4R)-4-methylpyrrolidine-3-carboxylic acid is a powerful chiral building block utilized extensively in medicinal chemistry to synthesize complex, stereochemically defined pharmaceutical agents[1]. While its rigid pyrrolidine scaffold is highly advantageous for exploring three-dimensional pharmacophore space[1], the amphoteric nature of this amino acid derivative demands strict adherence to laboratory safety and disposal protocols.
As a Senior Application Scientist, I have designed this guide to provide a self-validating, step-by-step operational framework. This ensures that your laboratory manages the lifecycle of this compound safely, from benchtop manipulation to final chemical waste disposal.
Chemical Hazard Profile & Mechanistic Causality
To handle and dispose of this compound safely, one must understand the causality behind its chemical behavior. The molecule features both a basic secondary amine (the pyrrolidine heterocycle) and an acidic carboxylic acid group.
-
Irritation Causality (H315, H319): The secondary amine moiety is sufficiently basic to interact with and disrupt the lipid bilayers of the skin and ocular mucous membranes. Direct contact alters local pH, causing localized inflammation, corneal irritation, and epidermal damage[2].
-
Respiratory Toxicity (H335): In its solid state, the compound often exists as a zwitterion. When aerosolized as dust during weighing or transfer, inhalation deposits these amphoteric particles onto the moist epithelium of the respiratory tract, inducing localized cellular irritation[2].
-
Reactivity & Incompatibility: Pyrrolidine derivatives are strictly incompatible with strong oxidizing agents (e.g., perchlorates, nitrates, peroxides) and acid chlorides. Contact can lead to the exothermic oxidation of the amine, risking rapid thermal degradation or hazardous gas evolution[3].
Table 1: Quantitative & Categorical Hazard Summary
| Property / Hazard | Value / Category | Mechanistic Note & Handling Implication |
| Physical State | Solid (Powder) | Prone to aerosolization; requires localized exhaust or fume hood[4]. |
| Skin Irritation | Category 2 (H315) | Amine basicity disrupts epidermal lipids; requires chemical-resistant gloves[2]. |
| Eye Irritation | Category 2A (H319) | Alters tear film pH; safety goggles are mandatory[2]. |
| STOT-SE | Category 3 (H335) | Dust inhalation irritates respiratory mucosa; use P95/EN143 respirators if exposed[2][4]. |
| Incompatibilities | Strong Oxidizers, Acids | Exothermic reaction risk; segregate waste strictly from oxidizers[3]. |
Standard Operating Procedure (SOP): Chemical Disposal Workflow
Proper disposal mitigates environmental contamination and ensures compliance with Environmental Protection Agency (EPA) guidelines (or equivalent regional regulatory bodies)[3]. This compound must be classified and treated as hazardous chemical waste[5].
Step 1: Waste Segregation & Compatibility Verification
-
Action: Separate (3R,4R)-4-methylpyrrolidine-3-carboxylic acid waste from incompatible materials.
-
Validation: Verify that the primary waste container does not contain strong oxidizing agents, acid chlorides, or acid anhydrides[3]. Mixing secondary amines with these compounds can cause a thermal runaway event.
Step 2: Containment and Packaging
-
Solid Waste: Sweep up solid waste gently to avoid creating airborne dust (never use compressed air)[4]. Place contaminated items (gloves, weighing paper, empty vials) into a heavy-duty, chemically compatible, sealable container (e.g., high-density polyethylene, HDPE)[4].
-
Liquid Waste (Solutions): If the compound is dissolved in organic solvents during functionalization (e.g., THF or DCM[1]), transfer the solution to a designated "Halogenated" or "Non-Halogenated" organic waste carboy, depending on the specific solvent used.
Step 3: Labeling (GHS & EPA Compliance)
-
Action: Immediately affix a hazardous waste label to the container.
-
Validation: The label must explicitly state the full chemical name (no abbreviations), the primary hazards ("Irritant", "Amine/Acid"), and the accumulation start date. This satisfies the P501 precautionary statement requirements for approved waste disposal[2].
Step 4: Institutional Transfer
-
Action: Transfer the sealed, labeled container to your institution's Environmental Health and Safety (EH&S) accumulation area.
-
Validation: Ensure the final transfer and destruction are handled by a licensed professional waste disposal service, as required by chemical waste generator regulations[5][6].
Emergency Spill Response Protocol
In the event of a localized benchtop or floor spill, immediate and methodical action is required to prevent exposure and cross-contamination.
-
Evacuation & PPE: Evacuate unprotected personnel from the immediate area. Don appropriate PPE, including a particulate respirator (Type P95 or EN 143), chemical-resistant gloves, and safety goggles[4].
-
Containment: Avoid dry sweeping, which generates hazardous airborne dust. Instead, use a slightly dampened absorbent pad or a specialized hazardous waste shovel to collect the solid material[4].
-
Collection: Place the spilled solid and all contaminated cleanup materials into a convenient, sealable waste disposal container[7].
-
Decontamination: Wash the affected surface thoroughly with soap and copious amounts of water to neutralize and remove any residual amine/acid traces[1][3].
-
Disposal: Process the cleanup materials following the Step-by-Step Disposal Workflow outlined above[2].
Disposal Decision Logic
Decision-tree workflow for the segregation and disposal of pyrrolidine-based chemical waste.
References
-
Benchchem. "Methyl 4-methylpyrrolidine-3-carboxylate|CAS 885952-88-5". 1
-
Fisher Scientific. "SAFETY DATA SHEET - Pyrrolidine-3-carboxylic acid".5
-
Aaronchem. "Safety Data Sheet - (3S,4R)-1-Cbz-4-methylpyrrolidine-3-carboxylic Acid".6
-
NJ.gov. "Pyrrolidine - HAZARD SUMMARY".3
-
Chemsrc. "GLYCEROL STEARATE | CAS#:31566-31-1". 7
-
Aaronchem. "Safety Data Sheet - (2S,4R)-4-Benzylpyrrolidine-2-carboxylic acid". 4
-
Thermo Fisher Scientific. "SAFETY DATA SHEET - 1-Boc-pyrrolidine-3-carboxylic acid". 2
Sources
- 1. Methyl 4-methylpyrrolidine-3-carboxylate|CAS 885952-88-5 [benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. nj.gov [nj.gov]
- 4. aaronchem.com [aaronchem.com]
- 5. fishersci.com [fishersci.com]
- 6. aaronchem.com [aaronchem.com]
- 7. GLYCEROL STEARATE | CAS#:31566-31-1 | Chemsrc [chemsrc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
